(S)-Ladostigil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
209394-29-6 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
[(3S)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m0/s1 |
InChI Key |
LHXOCOHMBFOVJS-HNNXBMFYSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@@H]2NCC#C)C=C1 |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Ladostigil: A Deep Dive into its Neuroprotective Mechanisms in Neurodegenerative Diseases
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide offers a comprehensive examination of the multifaceted mechanism of action of (S)-Ladostigil, a promising therapeutic agent for neurodegenerative disorders. By integrating preclinical and clinical data, this document elucidates the core molecular pathways influenced by this compound, providing a valuable resource for the scientific community engaged in neuropharmacology and drug discovery.
Core Pharmacological Profile: A Multi-Target Approach
This compound, also known as TV3326, is a chimeric molecule ingeniously designed to concurrently address multiple pathological cascades implicated in neurodegenerative diseases like Alzheimer's disease (AD) and Lewy Body dementia.[1][2] It amalgamates the neuroprotective properties of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, with the cholinesterase (ChE) inhibitory activity reminiscent of rivastigmine.[1][3] This dual-action profile is further augmented by its ability to inhibit MAO-A, contributing to its antidepressant effects.[2]
The rationale behind this multi-target design is to exert a synergistic therapeutic effect, addressing both symptomatic relief through cholinesterase inhibition and potential disease modification through MAO inhibition and other neuroprotective pathways.
Quantitative Analysis of Enzymatic Inhibition and Neuroprotection
The efficacy of this compound as a dual inhibitor and a neuroprotective agent has been quantified in numerous preclinical studies. The following tables summarize the key in vitro and in vivo findings.
| Enzyme | IC50 (µM) | Notes |
| Monoamine Oxidase-B (MAO-B) | ~0.08 - 0.6 | The propargylamine moiety derived from rasagiline is responsible for the irreversible inhibition of MAO-B. |
| Monoamine Oxidase-A (MAO-A) | Data not consistently reported | This compound is also an inhibitor of MAO-A, which contributes to its antidepressant properties. |
| Acetylcholinesterase (AChE) | ~0.09 - 0.9 31.8 µM | Inhibition is pseudo-reversible and exhibits a "ceiling effect," not exceeding 50-55% inhibition, which may reduce cholinergic side effects. |
| Butyrylcholinesterase (BuChE) | ~0.2 - 2.5 | This compound also demonstrates inhibitory activity against BuChE. |
| Caspase-3 Activation | 1.05 µM | This demonstrates a direct role in the intrinsic apoptotic pathway. |
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound.
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Aged Wistar rats (16 months old) | 1 mg/kg/day | Oral (in drinking water) | 6 months | Prevented age-related spatial memory deficits and reduced the age-related increase in activated microglia and astrocytes. |
| Aged Wistar rats | 8.5 mg/kg/day | Oral | Chronic | Inhibited brain cholinesterase (ChE) by approximately 30% and monoamine oxidase (MAO) A and B by 55-59%. |
| Mice | 26 mg/kg for 2 weeks | Not specified | 2 weeks | Resulted in approximately 70% inhibition of brain MAO activity with almost no MAO inhibition in the liver and small intestine. |
| Rats | 35-100 µmoles/kg | Oral | Not specified | Inhibited ChE by 25-40% and antagonized scopolamine-induced impairments in spatial memory. |
Table 2: Summary of In Vivo Neuroprotective Effects of this compound in Preclinical Models.
Elucidation of Core Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. These pathways are integral to neuronal survival, plasticity, and the processing of amyloid precursor protein (APP).
Regulation of Amyloid Precursor Protein (APP) Processing
A key feature of this compound's mechanism is its ability to steer APP processing towards the non-amyloidogenic α-secretase pathway. This is achieved through the activation of Protein Kinase C (PKC). Increased PKC activity stimulates α-secretase, leading to the production of the soluble and neuroprotective sAPPα fragment, while concurrently reducing the generation of the neurotoxic amyloid-beta (Aβ) peptide.
Caption: this compound's modulation of APP processing via PKC activation.
Pro-Survival Signaling through MAPK and Bcl-2 Family Regulation
This compound promotes neuronal survival by activating the Mitogen-Activated Protein Kinase (MAPK) pathway and modulating the expression of the Bcl-2 family of proteins. Activation of the MAPK pathway is crucial for cell survival and plasticity. Concurrently, this compound upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner of apoptosis, thereby preventing programmed cell death.
References
(S)-Ladostigil: A Comprehensive Pharmacological and Toxicological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-Ladostigil, also known as TV-3326, is a novel multimodal neuroprotective agent that has been investigated for the treatment of neurodegenerative disorders, including Alzheimer's disease, Lewy body disease, and Parkinson's disease.[1][2] Developed from the structural modification of rasagiline, this compound is a dual inhibitor of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and brain-selective monoamine oxidases (MAO-A and MAO-B).[1][3][4] This unique pharmacological profile combines the therapeutic mechanisms of established drugs like rivastigmine and rasagiline into a single molecule. Preclinical and clinical studies have demonstrated its potential neuroprotective, antioxidant, and anti-inflammatory properties, alongside its ability to modulate key signaling pathways involved in neurodegeneration. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of its mechanisms of action.
Pharmacological Profile
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action:
-
Cholinesterase Inhibition: It acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition increases the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function, which is depleted in Alzheimer's disease.
-
Monoamine Oxidase Inhibition: this compound is an irreversible inhibitor of MAO-B and a reversible inhibitor of MAO-A, with selectivity for brain MAO over peripheral MAO. Inhibition of MAO-A and MAO-B increases the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antidepressant-like effects. The brain-selective inhibition reduces the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.
Neuroprotective and Other Pharmacological Effects
Beyond its primary enzyme inhibitory activities, this compound exhibits a range of neuroprotective effects:
-
Regulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP, leading to an increase in the secretion of the neuroprotective soluble APP alpha (sAPPα). This effect is mediated, in part, through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.
-
Anti-apoptotic Activity: It has been shown to protect neuronal cells from apoptosis by modulating the expression of the Bcl-2 family of proteins, resulting in reduced levels of pro-apoptotic Bad and Bax and increased levels of anti-apoptotic Bcl-2.
-
Antioxidant and Anti-inflammatory Properties: this compound has demonstrated the ability to attenuate oxidative stress and neuroinflammation. It can reduce the activation of microglia and astrocytes, key players in the inflammatory cascade in the brain.
-
Upregulation of Neurotrophic Factors: The compound has been shown to enhance the expression of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), which support neuronal survival and plasticity.
Pharmacokinetics
Preclinical studies in rats have shown that this compound is orally active. Chronic oral administration resulted in significant inhibition of both cholinesterase and MAO in the brain. A key characteristic of its cholinesterase inhibition is a "ceiling effect," where maximal inhibition does not surpass 50-55%, which may contribute to a lower incidence of cholinergic side effects. The primary active metabolite responsible for AChE inhibition is R-MCPAI.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 Value | Reference |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | |
| Acetylcholinesterase (AChE) | 31.8 µM | |
| Caspase-3 Activation | 1.05 µM |
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model | Dose | Effect | Reference |
| Rats | 35-100 µmol/kg (oral) | 25-40% Cholinesterase Inhibition | |
| Rats | 75 µmol/kg (daily for 2 weeks) | >70% inhibition of brain MAO-A and MAO-B | |
| Rats | 1 mg/kg/day (for 6 months) | Prevention of age-related spatial memory deficits | |
| Rats | 8.5 mg/kg/day | ~30% brain ChE inhibition, 55-59% MAO-A and B inhibition | |
| Rats | 52 mg/kg (daily for 21 days) | ~50% striatal ChE inhibition, >90% striatal MAO-A and B inhibition |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound are mediated through complex intracellular signaling cascades.
Caption: this compound signaling pathways leading to neuroprotection.
Experimental Workflow: Preclinical Assessment of Neuroprotection
A typical experimental workflow to assess the neuroprotective effects of this compound in a preclinical model of Alzheimer's disease is depicted below.
Caption: Workflow for preclinical evaluation of this compound.
Toxicological Profile
Preclinical Toxicology
In preclinical studies, this compound has been shown to have a wide therapeutic ratio. Cholinergic side effects such as salivation, diarrhea, and muscle weakness were only observed at high doses (e.g., 139 mg/kg orally in rats), which produced 50-60% cholinesterase inhibition. The brain-selective MAO inhibition minimizes the risk of peripheral side effects associated with non-selective MAOIs.
Clinical Safety and Tolerability
Phase 2 clinical trials have evaluated the safety and efficacy of this compound in patients with mild cognitive impairment (MCI) and mild to moderate Alzheimer's disease.
In a 3-year, randomized, double-blind, placebo-controlled phase 2 trial in 210 patients with MCI, a low dose of ladostigil (10 mg/day) was found to be safe and well-tolerated. The most frequent primary reasons for discontinuation were withdrawal of consent and adverse events, with a similar number of serious adverse events reported in the placebo and ladostigil groups. The only adverse events with a higher incidence than placebo were vomiting (3.94%) and insomnia (5.94%).
Another phase 2 study in patients with mild to moderate Alzheimer's disease assessed a higher dose of 80 mg twice daily. While this study did not show statistically significant cognitive effects, likely due to insufficient acetylcholinesterase inhibition (averaging only 21.3%), it contributed to the safety database of the compound.
Table 3: Clinical Trial Safety Overview (MCI Study)
| Parameter | Placebo (n=107) | This compound 10 mg/day (n=103) | Reference |
| Study Discontinuation (before 3 years) | 35 (34.0%) | 34 (34.3%) | |
| - Due to Adverse Events | 14 (40.0% of discontinuations) | 7 (20.6% of discontinuations) | |
| Serious Adverse Events | 28 (26.2%) | 26 (25.2%) |
Detailed Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard method for determining the in vitro inhibition of AChE by this compound.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound stock solution (in DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution or vehicle (for control) to triplicate wells.
-
Add 50 µL of AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
-
Western Blotting for Signaling Protein Phosphorylation
This protocol outlines the steps for assessing the effect of this compound on the phosphorylation of signaling proteins like ERK in cultured neuronal cells (e.g., SH-SY5Y).
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle for different durations.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
References
- 1. Ladostigil - Wikipedia [en.wikipedia.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Ladostigil: A Technical Whitepaper on its Dual Inhibition of Acetylcholinesterase and Monoamine Oxidase-B
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative disorders such as Alzheimer's disease (AD) present a complex pathological landscape, necessitating multi-target therapeutic strategies. (S)-Ladostigil, or Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], emerges as a potent, orally active multimodal drug designed to concurrently address several key pathways implicated in neurodegeneration.[1][2][3] Developed by combining the pharmacophoric elements of rasagiline (a monoamine oxidase inhibitor) and rivastigmine (a cholinesterase inhibitor), Ladostigil exhibits a unique dual-inhibitor profile against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[4][5] This dual action aims to restore cholinergic neurotransmission and mitigate oxidative stress, respectively. Beyond direct enzyme inhibition, Ladostigil demonstrates significant neuroprotective, anti-apoptotic, and anti-inflammatory properties, positioning it as a promising disease-modifying candidate that has undergone Phase II clinical trials. This document provides an in-depth technical overview of its mechanism, pharmacological profile, experimental evaluation, and the signaling pathways it modulates.
Core Mechanism of Action: Dual Enzyme Inhibition
Ladostigil's primary mechanism involves the simultaneous inhibition of two critical enzymes in the central nervous system:
-
Acetylcholinesterase (AChE) Inhibition: The carbamate moiety of Ladostigil is responsible for the pseudo-reversible inhibition of AChE. This action reduces the hydrolysis of the neurotransmitter acetylcholine, thereby increasing its synaptic availability and enhancing cholinergic function, which is crucial for cognitive processes. A noteworthy characteristic is that AChE inhibition by Ladostigil and its primary active metabolite, R-MCPAI, does not surpass 50-55%, a "ceiling" effect that may contribute to a lower incidence of cholinergic adverse effects.
-
Monoamine Oxidase-B (MAO-B) Inhibition: The N-propargylamine group confers the ability to irreversibly inhibit MAO-B. MAO-B is a key enzyme in the catabolism of dopamine and is a significant source of reactive oxygen species (ROS) in the brain. Its inhibition helps to preserve dopamine levels and reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.
The synergistic effect of inhibiting both enzymes addresses symptomatic cognitive decline while also tackling the underlying neurodegenerative processes.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Neuroprotective properties of (S)-Ladostigil against oxidative stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-Ladostigil, a multifunctional drug initially developed for Alzheimer's disease, has demonstrated significant neuroprotective properties, particularly in combating oxidative stress, a key pathological factor in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from preclinical studies, and detailed experimental protocols to assess the efficacy of this compound in mitigating oxidative stress-induced neuronal damage. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
This compound combines the features of a cholinesterase inhibitor with those of a monoamine oxidase (MAO) inhibitor. Beyond these primary functions, it exhibits potent antioxidant and anti-inflammatory activities.[1][2] Studies in cellular and animal models have shown that this compound can protect neurons from damage induced by oxidative insults through various mechanisms, including the modulation of key signaling pathways and the enhancement of endogenous antioxidant defenses.[3][4] This guide will delve into the specifics of these neuroprotective actions.
Mechanism of Action Against Oxidative Stress
This compound employs a multi-pronged approach to shield neurons from the detrimental effects of oxidative stress. Its neuroprotective effects are attributed to its ability to modulate several key cellular pathways.
Attenuation of Reactive Oxygen Species (ROS)
This compound has been shown to directly reduce the intracellular levels of reactive oxygen species (ROS) induced by various stressors. In human SH-SY5Y neuroblastoma cells, a widely used model for neuronal studies, pre-treatment with this compound significantly counteracted the increase in ROS caused by both acute (hydrogen peroxide, H₂O₂) and chronic (3-morpholinosydnonimine, Sin1) oxidative insults.[5]
Modulation of the Nrf2 Antioxidant Response Pathway
A crucial aspect of this compound's antioxidant effect involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Evidence suggests that this compound's influence on the Nrf2 pathway is indirect, potentially mediated by upstream sensors like DJ-1. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of a battery of antioxidant and cytoprotective genes. Studies have shown that in the presence of an oxidative stressor, this compound can modulate the expression of Nrf2 and its downstream targets, such as superoxide dismutase (Sod1, Sod2) and glutathione peroxidase 1 (Gpx1), thereby bolstering the cell's intrinsic antioxidant capacity.
Regulation of Endoplasmic Reticulum (ER) Stress
Oxidative stress is intricately linked to endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This compound has been found to alleviate ER stress induced by oxidative conditions. It achieves this by modulating the expression of genes involved in ER-autophagy and the unfolded protein response (UPR), such as Ccpg1 and Synj1. By mitigating ER stress, this compound helps maintain cellular proteostasis and prevents the activation of apoptotic pathways.
Inhibition of Inflammatory Pathways
Neuroinflammation is a common consequence of oxidative stress. This compound exhibits anti-inflammatory properties by suppressing the activation of microglia, the primary immune cells of the brain. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNFα and IL-1β, by inhibiting the translocation of the transcription factor NF-κB to the nucleus.
Quantitative Data
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound against oxidative stress in the SH-SY5Y human neuroblastoma cell line.
Table 1: Effect of this compound on Cell Viability under Oxidative Stress
| Stressor | This compound Concentration | Cell Viability (% of Control) | Reference |
| H₂O₂ (up to 80 µM) | Not specified | No significant cell death | |
| Sin1 (300 µM) | 5.4 µM | ~75% |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Stressor | This compound Concentration | Reduction in Oxidized Cells | Reference |
| H₂O₂ (80 µM) | 5.4 µM | Reduced to 87% of unexposed cells (p < 0.05) |
Table 3: Modulation of Antioxidant Gene Expression by this compound under Sin1-induced Stress
| Gene | This compound Concentration | Change in Expression | Reference |
| Sod1 | High concentration | Reduced to ~40-50% of maximal induction | |
| Sod2 | High concentration | Reduced to ~50-60% of maximal induction | |
| Gpx1 | High concentration | Reduced to ~40-50% of maximal induction | |
| Nrf2 (Nfe2l2) | High concentration | Reduced to ~40-50% of maximal induction |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Minimum Essential Medium (MEM) and F12 (1:1 ratio) supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Pre-incubate cells with this compound for 2 hours prior to the addition of the oxidative stressor.
Assessment of Cell Viability (MTT Assay)
This protocol is adapted from studies on this compound and general MTT assay procedures.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Introduce the oxidative stressor (e.g., H₂O₂ or Sin1) at the desired concentration and incubate for the specified duration (e.g., 24 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is based on the principles of the DCFH-DA assay and findings from this compound research.
-
Cell Seeding: Seed SH-SY5Y cells in a suitable plate (e.g., 24-well plate or black-walled 96-well plate) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with this compound for 2 hours.
-
Induce oxidative stress with H₂O₂ or Sin1 for the desired time (e.g., 3 hours).
-
-
DCFH-DA Staining:
-
Wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
-
Wash: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
While specific quantitative data for this compound using this assay on SH-SY5Y cells under oxidative stress is not detailed in the provided search results, it is known to prevent the fall in mitochondrial membrane potential. The following is a standard protocol.
-
Cell Seeding and Treatment: Follow the same procedure as for the ROS assay.
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.
-
-
Wash: Wash the cells once with PBS.
-
Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~550/600 nm) using a fluorescence microscope, plate reader, or flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the neuroprotective effects of this compound and a typical experimental workflow.
Caption: this compound's neuroprotective signaling pathways against oxidative stress.
Caption: Experimental workflow for assessing this compound's neuroprotection.
Conclusion
This compound presents a promising multi-target therapeutic strategy for neurodegenerative diseases where oxidative stress plays a significant role. Its ability to reduce ROS, modulate the Nrf2 antioxidant pathway, alleviate ER stress, and suppress neuroinflammation collectively contributes to its potent neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and validate the therapeutic potential of this compound. Future investigations should continue to elucidate the intricate molecular mechanisms and expand the evaluation of its efficacy in more complex preclinical models.
References
In Vitro Evaluation of (S)-Ladostigil's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, a multimodal neuroprotective agent, has demonstrated significant therapeutic potential in preclinical in vitro studies for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, focusing on its core mechanisms of action: cholinesterase and monoamine oxidase inhibition, neuroprotection against oxidative stress, and modulation of key signaling pathways. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams using Graphviz DOT language, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Introduction
This compound emerges as a promising therapeutic candidate for neurodegenerative disorders due to its unique multimodal mechanism of action. It combines the functionalities of a cholinesterase (ChE) inhibitor and a brain-selective monoamine oxidase (MAO) inhibitor within a single molecule.[1][2] This dual inhibitory action, coupled with its neuroprotective properties, positions this compound as a compound of interest for addressing the complex pathology of diseases like Alzheimer's. In vitro studies are fundamental in elucidating the specific molecular interactions and cellular effects of this compound. This guide delves into the in vitro methodologies used to characterize its therapeutic potential, providing a framework for further research and development.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro studies of this compound, providing a clear comparison of its inhibitory and neuroprotective activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (µM) | Notes |
| Acetylcholinesterase (AChE) | 31.8 | [2] |
| Monoamine Oxidase B (MAO-B) | 37.1 | [1][2] |
| Monoamine Oxidase A (MAO-A) | - | Primarily selective for MAO-B in vitro. |
| Butyrylcholinesterase (BuChE) | - | Significantly less potent against BuChE compared to AChE. |
Table 2: In Vitro Neuroprotective and Cellular Activities of this compound
| Assay | Cell Line | Concentration Range | Observed Effect |
| Neuroprotection against H₂O₂ | SH-SY5Y | 1 - 10 µM | Increased cell viability, decreased reactive oxygen species (ROS) production. |
| Caspase-3 Activation Inhibition | SK-N-SH | 1 - 10 µM | Dose-dependent decrease in cleaved caspase-3. |
| Bcl-2 Family Protein Regulation | SK-N-SH | 1 - 10 µM | Induction of Bcl-2, reduction of Bad and Bax gene and protein expression. |
| Mitochondrial Membrane Potential | - | 1 - 10 µM | Prevention of the fall in mitochondrial membrane potential. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to evaluate the therapeutic potential of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.
-
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to the respective wells. Include a vehicle control (buffer only).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the activity of MAO-B and its inhibition by quantifying the production of a fluorescent product.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)
-
This compound
-
Positive control inhibitor (e.g., Selegiline)
-
Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
To the wells of a 96-well black microplate, add 50 µL of the diluted this compound, positive control, or buffer (for enzyme control).
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the MAO-B substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~320 nm excitation and ~380 nm emission for the kynuramine assay).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the neuroprotective effects of compounds against toxins.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., MEM/F12 with 10% FCS)
-
This compound
-
Neurotoxin (e.g., Hydrogen peroxide - H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding a specific concentration of H₂O₂ (e.g., up to 80 µM) to the wells (except for the control wells) and incubate for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
Western Blot Analysis for Signaling Proteins (PKC/MAPK) and Bcl-2 Family
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Materials:
-
SH-SY5Y or SK-N-SH cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-MAPK, anti-MAPK, anti-Bcl-2, anti-Bax, anti-Bad, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat the cells with this compound at desired concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's multimodal mechanism of action.
Caption: General workflow for in vitro evaluation.
Conclusion
The in vitro evidence strongly supports the therapeutic potential of this compound as a multimodal agent for neurodegenerative diseases. Its ability to concurrently inhibit key enzymes involved in neurotransmitter degradation and exhibit robust neuroprotective effects through multiple signaling pathways underscores its promise. The detailed protocols and compiled data within this guide are intended to facilitate further research into this compound and similar multimodal compounds, ultimately accelerating the development of novel and effective treatments for neurodegenerative disorders.
References
A Technical Guide to Preclinical Animal Models for Evaluating (S)-Ladostigil Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the preclinical animal models utilized to investigate the efficacy of (S)-Ladostigil, a multimodal drug developed for neurodegenerative diseases. It details the experimental protocols, summarizes key quantitative findings, and illustrates the underlying mechanisms of action.
This compound is a novel compound that combines the neuroprotective and monoamine oxidase (MAO) inhibitory properties of rasagiline with the cholinesterase (ChE) inhibitory activity of a carbamate, similar to rivastigmine.[1] Its multimodal action, targeting neuroinflammation, oxidative stress, and key enzymatic pathways, has been extensively studied in various animal models to establish its therapeutic potential for conditions like Alzheimer's disease.[2][3][4]
Preclinical Animal Models for Efficacy Testing
A range of animal models has been instrumental in characterizing the cognitive-enhancing and neuroprotective effects of this compound. These models can be broadly categorized as follows:
-
Age-Related Cognitive Decline Models: Naturally aged rodents, particularly rats, are used to model the cognitive deficits that occur during normal aging. These models are valuable for assessing the preventative effects of long-term drug administration.[5]
-
Chemically-Induced Amnesia Models: Acute administration of cholinergic antagonists, such as scopolamine, induces transient memory impairment, providing a rapid screening model for drugs with cholinomimetic activity.
-
Neurotoxicant-Induced Dementia Models: Intracerebroventricular (ICV) injection of substances like streptozotocin creates a model of sporadic Alzheimer's disease by inducing insulin resistance, oxidative stress, and neuroinflammation in the brain.
-
Ischemia and Brain Injury Models: Models such as global ischemia in gerbils and closed head injury in mice are used to evaluate the potent neuroprotective and anti-apoptotic activities of this compound in the context of acute neuronal damage.
Data Presentation: Quantitative Efficacy Summary
The following tables summarize the quantitative data from key preclinical studies, showcasing the effects of this compound on cognitive function, neuroinflammation, and enzymatic activity.
Table 1: Effects of this compound on Cognitive Function in Rodent Models
| Animal Model | This compound Dose | Treatment Duration | Behavioral Test | Key Quantitative Findings |
| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Morris Water Maze (MWM), Novel Object Recognition (NOR) | Prevented the age-related decline in spatial and recognition memory. |
| Aged Rats (20.5 months old) | 8.5 mg/kg/day | Chronic | Novel Object Recognition (NOR) | Reversed existing age-related memory deficits. |
| Rats with Scopolamine-Induced Amnesia | 12–35 mg/kg (oral) | Acute | Spatial Memory Tasks | Antagonized scopolamine-induced impairments in spatial memory. |
| Rats with ICV Streptozotocin | Not Specified | Not Specified | Episodic and Spatial Memory Tasks | Reduced the cognitive deficits induced by streptozotocin. |
Table 2: Effects of this compound on Neuroinflammation and Enzyme Activity in Rodent Models
| Animal Model | This compound Dose | Treatment Duration | Parameter Measured | Key Quantitative Findings |
| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Glial Cell Activation (Astrocytes & Microglia) | Prevented the age-related increase in activated glia in the hippocampus and cortex. |
| Aged Rats | 1 mg/kg/day | 6 months | Pro-inflammatory Cytokine mRNA (TNFα, IL1β, IL6) | Suppressed the age-related overexpression of inflammatory markers in the brain. |
| Rats | 52 mg/kg/day | 21 days | MAO-A and MAO-B Activity (Hippocampus & Striatum) | Inhibited enzyme activity by >90%. |
| Rats | 52 mg/kg/day | 21 days | Cholinesterase (ChE) Activity (Striatum) | Inhibited enzyme activity by approximately 50%. |
| Rats | Not Specified | Not Specified | Cholinesterase (ChE) Activity (Brain) | Observed 25–40% inhibition of ChE. |
Mandatory Visualizations: Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key mechanisms and experimental processes.
Caption: Multimodal mechanism of action of this compound.
Caption: Experimental workflow for a long-term this compound study.
Caption: Workflow for the Morris Water Maze experiment.
Caption: Workflow for the Novel Object Recognition experiment.
Experimental Protocols: Detailed Methodologies
Aged Rat Model of Cognitive Decline
This model leverages the natural cognitive decline observed in aging rodents to assess the long-term, preventative efficacy of this compound.
-
Animals: Male Wistar rats, aged 16 months at the start of the study.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound (e.g., 1 mg/kg/day) is administered chronically for 6 months, often via drinking water or daily oral gavage. A control group receives the vehicle.
-
Behavioral Assessment: Cognitive function is assessed using tests like the Morris Water Maze and Novel Object Recognition at baseline (before treatment) and at the end of the 6-month treatment period.
-
Endpoint Analysis: Following behavioral testing, animals are euthanized, and brains are collected. Hippocampal and cortical tissues are analyzed for markers of glial activation (Iba1 for microglia, GFAP for astrocytes), enzyme activity (AChE, BuChE, MAO), and levels of pro-inflammatory cytokines.
Scopolamine-Induced Amnesia Model
This is an acute model used to screen for compounds that can reverse cholinergic deficits.
-
Animals: Adult male rats or mice.
-
Protocol:
-
Drug Pre-treatment: Animals are administered this compound or vehicle at various doses (e.g., 12-35 mg/kg, p.o.).
-
Amnesia Induction: Approximately 30-60 minutes after drug administration, amnesia is induced with an intraperitoneal (IP) injection of scopolamine hydrobromide (e.g., 0.4 mg/kg).
-
Behavioral Testing: About 30 minutes after scopolamine injection, cognitive performance is assessed in a spatial memory task (e.g., Y-maze, radial arm maze, or MWM).
-
-
Primary Outcome: The key measure is the ability of this compound to significantly antagonize the memory impairment induced by scopolamine compared to the vehicle-treated group.
Morris Water Maze (MWM)
The MWM is a widely accepted test for assessing spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Rats are given multiple trials per day (typically 4) to locate the hidden platform.
-
Each trial begins from a different starting quadrant.
-
If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it and allowed to rest there for 15-30 seconds.
-
The time taken to find the platform (escape latency) is recorded. A reduction in escape latency over successive days indicates learning.
-
-
Probe Trial (1 day after acquisition):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Novel Object Recognition (NOR)
The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.
-
Apparatus: An open-field arena.
-
Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate.
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the exploration time for each object is recorded.
-
-
Primary Outcome: A "Discrimination Index" is calculated. Healthy animals with intact memory will spend significantly more time exploring the novel object than the familiar one.
References
- 1. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development history of Ladostigil compounds
An In-depth Technical Guide to the Discovery and Development of Ladostigil
Introduction
Ladostigil, also known as TV-3326, is a novel multimodal neuroprotective agent developed for the potential treatment of neurodegenerative disorders, including Alzheimer's disease, Lewy body disease, and Parkinson's disease.[1] Its development was rooted in a multi-target directed ligand (MTDL) strategy, aiming to simultaneously address multiple pathological pathways of these complex diseases.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Ladostigil, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale: A Multi-Target Approach
The conception of Ladostigil was based on the therapeutic strategy of combining the pharmacological properties of existing drugs into a single molecule to act on multiple targets.[2] It is a chimeric compound derived from the structural modification of rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor, and incorporates the carbamate moiety of rivastigmine, a cholinesterase (ChE) inhibitor.[4] This design aimed to merge the neuroprotective and antidepressant effects of MAO inhibition with the symptomatic cognitive benefits of cholinesterase inhibition.
The primary rationale was to create a single drug with a dual mechanism of action:
-
Cholinesterase Inhibition: To increase acetylcholine levels in the brain, which is a key strategy for managing cognitive symptoms in Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: To provide neuroprotection and potentially alleviate depressive symptoms often comorbid with dementia by increasing levels of dopamine, serotonin, and noradrenaline.
Preclinical Development
Ladostigil underwent extensive preclinical evaluation to characterize its pharmacological profile, neuroprotective effects, and safety.
Mechanism of Action
-
Enzyme Inhibition: Ladostigil is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as an irreversible inhibitor of brain-selective monoamine oxidase A and B (MAO-A and MAO-B). In vitro studies showed that its inhibitory effect was significantly more potent against AChE than BuChE.
-
Neuroprotection: Preclinical studies demonstrated that Ladostigil possesses potent anti-apoptotic and neuroprotective activities in various in vitro and in vivo models. These effects are attributed to several underlying mechanisms:
-
Regulation of amyloid precursor protein (APP) processing, favoring the non-amyloidogenic pathway.
-
Activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.
-
Stabilization of mitochondrial membrane potential and inhibition of apoptosis-related markers like caspase-3.
-
Upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
-
Anti-inflammatory effects by reducing microglial activation and the release of pro-inflammatory cytokines.
-
Quantitative Pharmacological Data
| Parameter | Value/Observation | Species/Model | Reference |
| In Vitro IC50 | |||
| AChE Inhibition | 31.8 µM | Not Specified | |
| MAO-B Inhibition | 37.1 µM | Not Specified | |
| In Vivo Efficacy | |||
| Brain ChE Inhibition | ~30% | Aged Wistar rats | |
| Brain MAO-A & B Inhibition | 55-59% | Aged Wistar rats | |
| Antagonism of Scopolamine-induced memory impairment | Effective at 12-35 mg/kg (oral) | Rats |
Experimental Protocols
This protocol outlines a typical colorimetric assay to determine the AChE inhibitory activity of a compound like Ladostigil.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: A stock solution of AChE from Electrophorus electricus is prepared in the assay buffer to a starting concentration of 0.1-0.25 U/mL.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in deionized water (e.g., 15 mM).
-
Chromogen Solution: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is dissolved in the assay buffer (e.g., 3 mM).
-
Test Compound: Ladostigil is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
140 µL of Tris-HCl buffer.
-
20 µL of AChE solution.
-
20 µL of the test compound at various concentrations (or vehicle for control).
-
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The MWM test is a standard method to evaluate hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases.
-
Apparatus:
-
A circular pool (e.g., 1.8 m diameter) filled with opaque water.
-
A submerged escape platform hidden from view.
-
A video tracking system to record the animal's movement.
-
-
Procedure:
-
Acquisition Phase (4-5 days): The animal is placed in the pool from different starting positions and learns to find the hidden platform using spatial cues in the room. Each animal performs multiple trials per day.
-
Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis:
-
Escape Latency: The time taken to find the platform during the acquisition phase.
-
Path Length: The distance traveled to find the platform.
-
Time in Target Quadrant: The primary measure from the probe trial, indicating spatial memory.
-
Clinical Development
Ladostigil progressed to Phase II clinical trials to evaluate its safety and efficacy in human subjects.
Phase II Trial in Mild to Moderate Alzheimer's Disease (NCT01354691)
-
Objective: To assess the safety and efficacy of Ladostigil (80mg b.i.d.) versus placebo in patients with mild to moderate probable Alzheimer's disease.
-
Design: A 26-week, randomized, double-blind, placebo-controlled study, followed by a 26-week open-label extension where all participants received Ladostigil.
-
Outcome: The trial did not show statistically significant cognitive effects. The average acetylcholinesterase inhibition was only 21.3%, which may be below the therapeutic threshold of 40-50% required for significant effects.
Phase II Trial in Mild Cognitive Impairment (NCT01429623)
-
Objective: To assess the safety and potential efficacy of low-dose Ladostigil (10 mg/d) in delaying the progression from Mild Cognitive Impairment (MCI) to Alzheimer's disease.
-
Design: A 3-year, randomized, double-blind, placebo-controlled trial involving 210 patients with MCI.
-
Primary Outcomes: Safety and time to progression to Alzheimer's dementia.
-
Results:
-
Progression: After 36 months, 14.1% of patients receiving Ladostigil progressed to dementia, compared to 20.4% in the placebo group. This difference was not statistically significant (p = 0.162).
-
Safety: Ladostigil was found to be safe and well-tolerated. The number of serious adverse events was similar between the Ladostigil (26 of 103 patients) and placebo groups (28 of 107 patients).
-
Biomarkers: An exploratory analysis showed that whole-brain and hippocampal volume loss was significantly less in the Ladostigil group compared to the placebo group, suggesting a potential disease-modifying effect on brain atrophy.
-
Clinical Trial Data Summary
| Trial ID | Phase | Condition | Dose | Duration | Key Findings | Reference |
| NCT01354691 | II | Mild-Moderate AD | 80mg b.i.d. | 26 weeks | No significant cognitive effects; low AChE inhibition observed. | |
| NCT01429623 | II | Mild Cognitive Impairment (MCI) | 10mg/day | 36 months | Did not significantly delay progression to dementia. Safe and well-tolerated. Associated with reduced brain and hippocampal volume loss. |
Signaling Pathways
Ladostigil's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways.
Conclusion and Future Directions
Ladostigil represents a pioneering effort in the design of multi-target drugs for neurodegenerative diseases. Its development from a rational design combining the pharmacophores of rasagiline and rivastigmine to its extensive preclinical and clinical evaluation provides valuable insights for the field. While clinical trials did not demonstrate sufficient efficacy to delay cognitive decline or progression to dementia, the compound was shown to be safe. Notably, the finding of reduced brain atrophy in the MCI trial suggests that Ladostigil or similar multi-target compounds may still hold potential as disease-modifying agents. The development history of Ladostigil underscores the complexity of treating Alzheimer's disease and highlights the importance of achieving adequate target engagement in clinical settings. Future research could focus on optimizing the balance of potencies for different targets within a single molecule to achieve a more robust clinical effect.
References
- 1. Ladostigil - Wikipedia [en.wikipedia.org]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
(S)-Ladostigil: A Technical Guide to its Molecular Targets in Alzheimer's Disease Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, also known as TV-3326, is a multimodal neuroprotective agent developed for the treatment of Alzheimer's disease (AD) and other neurodegenerative disorders.[1] Its unique chemical structure, combining moieties from the cholinesterase inhibitor rivastigmine and the monoamine oxidase (MAO) inhibitor rasagiline, allows it to act on multiple pathological pathways simultaneously.[2][3] This technical guide provides an in-depth overview of the primary molecular targets of this compound, presenting quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates. The core mechanisms discussed include the dual inhibition of acetylcholinesterase (AChE) and brain-selective MAO, regulation of amyloid precursor protein (APP) processing, and activation of critical neuroprotective signaling cascades.
Core Molecular Targets: Dual Enzyme Inhibition
A primary mechanism of Ladostigil is the simultaneous inhibition of two key enzyme systems implicated in the pathology of Alzheimer's disease: cholinesterases and monoamine oxidases.
Acetylcholinesterase (AChE) Inhibition
Ladostigil acts as a pseudo-reversible inhibitor of AChE.[1][4] This inhibition is primarily attributed to its major active metabolite, R-MCPAI, which is formed in vivo. By inhibiting AChE, Ladostigil increases the synaptic levels of the neurotransmitter acetylcholine, which is crucial for cognitive function and is depleted in Alzheimer's disease. A notable characteristic of this inhibition is a "ceiling effect," where the maximal achievable inhibition in vivo is approximately 50-55%, which may contribute to a lower incidence of cholinergic side effects compared to other AChE inhibitors.
| Compound | Target | IC50 Value | Inhibition Type | Maximal Inhibition (in vivo) | Notes |
| Ladostigil (TV-3326) | Acetylcholinesterase (AChE) | 31.8 µM | Pseudo-reversible (by metabolite) | ~50-55% | The primary metabolite, R-MCPAI, is responsible for in vivo AChE inhibition. |
| Ladostigil (TV-3326) | Butyrylcholinesterase (BuChE) | - | Inhibitory effect is 100 times less potent than against AChE. | 25-40% (Total ChE in rats) | Chronic oral administration (52 mg/kg for 21 days) inhibited striatal ChE by ~50%. |
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine (ATCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., 0.2 U/mL)
-
0.1 M Phosphate Buffer, pH 8.0
-
15 mM Acetylthiocholine iodide (ATCI) substrate solution
-
3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
This compound stock solution and serial dilutions
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, ATCI, DTNB, and Ladostigil dilutions in 0.1 M phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
Blank: 150 µL Phosphate Buffer, 50 µL DTNB solution.
-
Control (No Inhibitor): 100 µL Phosphate Buffer, 50 µL DTNB solution, 25 µL AChE solution.
-
Inhibitor Wells: 100 µL of each Ladostigil dilution, 50 µL DTNB solution, 25 µL AChE solution.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each Ladostigil concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of Ladostigil concentration and use non-linear regression to determine the IC50 value.
-
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.
Monoamine Oxidase (MAO) Inhibition
Ladostigil is a brain-selective inhibitor of both MAO-A and MAO-B in vivo. This activity is critical, as MAO enzymes are responsible for degrading monoamine neurotransmitters like dopamine and serotonin. Importantly, Ladostigil itself is a prodrug for MAO inhibition; its metabolites, formed after the hydrolysis of its carbamate moiety, are responsible for this effect. This brain-selective action minimizes the risk of peripheral side effects, such as the "cheese effect" associated with non-selective MAO-A inhibitors. Chronic, but not acute, administration is required to achieve significant MAO inhibition.
| Compound | Target | % Inhibition (in vivo) | Animal Model / Conditions |
| Ladostigil | MAO-A | >90% | Rat Striatum & Hippocampus (Chronic, 52 mg/kg for 21 days) |
| Ladostigil | MAO-B | >90% | Rat Striatum & Hippocampus (Chronic, 52 mg/kg for 21 days) |
| Ladostigil | MAO-B | Ineffective in vitro | Ladostigil is a prodrug; its metabolite R-HPAI is the active MAO inhibitor. |
This assay is performed on Ladostigil's active metabolite (e.g., R-HPAI) to accurately measure MAO-B inhibitory potential. It measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline by MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (Ladostigil's active metabolite)
-
Positive control inhibitor (e.g., Selegiline)
-
0.1 M Potassium phosphate buffer, pH 7.4
-
2N NaOH (to stop the reaction)
-
96-well black microplate and fluorescence microplate reader
Procedure:
-
Assay Setup: To the wells of a 96-well black microplate, add 50 µL of the test compound dilutions or positive control. For control wells (no inhibition), add 50 µL of buffer.
-
Enzyme Addition: Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the kynuramine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
-
Caption: Mechanism of brain-selective MAO Inhibition by this compound.
Neuroprotective Pathways and Targets
Beyond direct enzyme inhibition, Ladostigil engages multiple neuroprotective pathways that counter the cellular damage seen in Alzheimer's disease.
Regulation of Amyloid Precursor Protein (APP) Processing
Ladostigil has been shown to regulate the processing of APP, shifting it towards the non-amyloidogenic α-secretase pathway. This is a crucial disease-modifying effect, as it reduces the production of the toxic amyloid-beta (Aβ) peptide, a hallmark of AD. This regulation is achieved through the activation of the Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways. Studies show that Ladostigil markedly decreases the levels of holo-APP protein without altering APP mRNA levels, suggesting a post-transcriptional mechanism of action.
This protocol provides a general framework for analyzing changes in APP and its fragments (e.g., sAPPα, CTF-α, CTF-β) in cell lysates or tissue homogenates after treatment with Ladostigil.
Materials:
-
Cell or tissue samples (treated vs. untreated)
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-APP N-terminus like 22C11, anti-APP C-terminus like C1/6.1, anti-Aβ like 6E10)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Harvest cells or tissue and lyse in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-APP C-terminus) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Caption: this compound promotes the non-amyloidogenic APP processing pathway.
Anti-Apoptotic Activity
Ladostigil demonstrates potent anti-apoptotic and neuroprotective activities in various cellular and animal models. This neuroprotection is achieved through several interconnected mechanisms, including the regulation of the Bcl-2 family of proteins and the direct inhibition of downstream executioner caspases. Ladostigil has been shown to reduce the levels of pro-apoptotic proteins Bad and Bax while inducing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio helps to prevent the loss of mitochondrial membrane potential, a key step in the intrinsic apoptotic cascade.
| Compound | Target/Effect | IC50 Value | Cell Model |
| Ladostigil | Inhibition of Caspase-3 Activation | 1.05 µM | SK-N-SH Neuroblastoma Cells |
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, serving as a reliable proxy for evaluating neuroprotection against a toxic insult. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Human neuroblastoma SH-SY5Y cells or similar neuronal cell line
-
Cell culture medium (e.g., MEM/F12 mix with 10% FCS)
-
96-well plates
-
This compound solutions
-
Neurotoxic stressor (e.g., hydrogen peroxide (H₂O₂), Aβ oligomers)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., isopropanol/HCl or SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an optimal density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Ladostigil and pre-incubate for 2-24 hours.
-
Induce Stress: Add the neurotoxic stressor (e.g., H₂O₂) to the wells (excluding negative controls) and incubate for an additional 24 hours.
-
MTT Addition: Remove the medium and add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark if necessary.
-
Measurement: Measure the absorbance of each well at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated, non-toxin-exposed control cells.
Caption: this compound's intervention points in the intrinsic apoptosis pathway.
Conclusion
This compound represents a sophisticated, multi-target approach to Alzheimer's disease therapy. Its ability to simultaneously modulate cholinergic and monoaminergic systems, shift APP processing away from toxic amyloid-beta production, and activate endogenous neuroprotective and anti-apoptotic pathways makes it a compound of significant interest. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and understand the complex molecular mechanisms of Ladostigil and similar multimodal drugs in the context of neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil | ALZFORUM [alzforum.org]
- 4. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of (S)-Ladostigil in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-Ladostigil , also known as Ladostigil tartrate or TV3326, is a multimodal drug with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO)-A and -B in the brain.[2][3] Furthermore, its neuroprotective effects are attributed to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of the Bcl-2 protein family, and the upregulation of neurotrophic factors.[2][3]
This document provides detailed protocols for the in vivo administration of this compound in rodent models, summarizing key quantitative data and experimental methodologies from preclinical studies.
Quantitative Data Summary
The following tables provide a summary of the quantitative data from various in vivo studies of this compound in rodent models.
Table 1: Effects of this compound on Cognitive Function in Rodent Models
| Rodent Model | This compound Dose | Treatment Duration | Behavioral Test | Key Findings |
| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Novel Object Recognition (NOR), Morris Water Maze (MWM) | Prevented the age-related decline in recognition and spatial memory. |
| Aged Rats (20.5 months old) | 8.5 mg/kg/day | Chronic | Novel Object Recognition (NOR) | Reversed existing memory deficits. |
| Rats with scopolamine-induced memory impairment | 12-35 mg/kg (oral) | Not specified | Spatial Memory Task | Antagonized scopolamine-induced impairment in spatial memory. |
| Rats with intracerebroventricular streptozotocin-induced memory deficits | Not specified | Not specified | Episodic and Spatial Memory Tasks | Reduced deficits in episodic and spatial memory. |
Table 2: Effects of this compound on Enzyme Activity and Neuroinflammation in Rodent Models
| Rodent Model | This compound Dose | Treatment Duration | Key Findings |
| Aged Rats | 1 mg/kg/day | 6 months | Prevented age-related increases in activated astrocytes and microglia. |
| Aged Rats | 8.5 mg/kg/day | Chronic | Inhibited brain Cholinesterase by ~30% and MAO-A and -B by 55-59%. |
| Rats | 17-69 mg/kg (oral) | Not specified | Resulted in 25-40% cholinesterase inhibition. |
| Aged Rat Hippocampus | 1 mg/kg/day (oral gavage) | 30 days | Upregulated mRNA expression of various antioxidant enzymes. |
Experimental Protocols
This section details the methodologies for key experiments involving the in vivo administration of this compound.
Formulation of this compound for Oral Administration
Due to the low aqueous solubility of this compound tartrate, a co-solvent formulation is often required for oral administration in rodents.
Materials:
-
This compound tartrate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol for a 2.5 mg/mL Solution:
-
Stock Solution: Prepare a stock solution of this compound tartrate in DMSO. The concentration can be high (e.g., 100 mg/mL) as it will be diluted.
-
Co-solvent Mixing: In a sterile tube, for every 100 µL of the DMSO stock solution, add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL and vortex to ensure a clear solution. Note: The final DMSO concentration should be kept below 10% to minimize toxicity.
Administration via Oral Gavage in Rats
Procedure:
-
Animal Handling: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes.
-
Administration: Once the needle is correctly positioned, slowly administer the formulation. The maximum volume for oral gavage in rats is typically 10 mL/kg of body weight.
-
Post-Administration: Gently remove the needle and return the rat to its cage. Monitor for any signs of distress.
Rodent Models of Memory Impairment
a) Scopolamine-Induced Amnesia: This model is used to induce cholinergic-related memory deficits.
-
Materials: Scopolamine hydrobromide, Saline solution (0.9% NaCl).
-
Protocol: Dissolve scopolamine in saline to the desired concentration (e.g., 0.4 mg/kg body weight). Administer via intraperitoneal (IP) injection 30 minutes before behavioral testing.
b) Streptozotocin (STZ)-Induced Memory Deficits: Intracerebroventricular (ICV) administration of STZ is used to model sporadic Alzheimer's disease by inducing insulin resistance in the brain.
-
Note: This is a surgical procedure requiring anesthesia and stereotaxic equipment. The ICV injection of STZ leads to persistent cognitive deficits.
Behavioral Testing
a) Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
-
Apparatus: An open-field arena and a set of distinct objects.
-
Protocol:
-
Habituation: Allow the rodent to explore the empty arena for 5-10 minutes.
-
Familiarization: Place two identical objects in the arena and allow the rodent to explore for 5-10 minutes.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
-
b) Morris Water Maze (MWM) Test: This test assesses spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, a hidden platform, and visual cues around the room.
-
Protocol:
-
Acquisition Phase (4-5 days): Conduct multiple trials per day where the rat learns to find the hidden platform from different starting positions. Record the escape latency (time to find the platform).
-
Probe Trial: Remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's neuroprotective effects.
Experimental Workflow for In Vivo this compound Studies
Caption: Experimental workflow for a typical in vivo this compound study.
References
Application Notes and Protocols for the Quantification of (S)-Ladostigil in Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ladostigil, a multimodal drug candidate, is under investigation for its potential therapeutic effects in neurodegenerative disorders. Its mechanism of action is thought to involve the inhibition of monoamine oxidase (MAO-A and MAO-B) and cholinesterase, coupled with neuroprotective properties. To facilitate preclinical and clinical development, robust and sensitive analytical methods are required to quantify this compound concentrations in relevant biological matrices, particularly in brain tissue, to understand its pharmacokinetic and pharmacodynamic profile within the central nervous system.
This document provides a detailed protocol for the quantification of this compound in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which are crucial for accurately measuring drug concentrations in complex biological samples.
Quantitative Data Summary
The following table summarizes the typical validation parameters for an LC-MS/MS method for the quantification of a small molecule, such as this compound, in brain homogenate. These values are representative and should be established for each specific assay.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve.[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day.[5] |
| Inter-day Precision (%CV) | < 15% | The precision of the assay between different days. |
| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value. |
| Recovery (%) | > 80% | The efficiency of the extraction procedure. |
| Matrix Effect (%) | 85 - 115% | The effect of co-eluting matrix components on the ionization of the analyte. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like Rasagiline-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Brain tissue from the species of interest
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)
Sample Preparation: Brain Tissue Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (pH 7.4) at a fixed ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid) containing the internal standard at a known concentration.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined (e.g., based on precursor ion [M+H]⁺); Internal Standard: To be determined |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's multimodal mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2016-361 [excli.de]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Blood-Brain Barrier Permeability of (S)-Ladostigil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ladostigil, a novel multimodal drug, is under investigation for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. Its mechanism of action includes the dual inhibition of acetylcholinesterase (AChE) and brain-selective monoamine oxidase-A and -B (MAO-A and -B), combined with neuroprotective properties.[1][2][3] A critical determinant of its efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). While it is known that oral administration of Ladostigil in rodents leads to effects in the brain, detailed quantitative data on its BBB permeability are not widely published.[4]
These application notes provide a comprehensive guide for researchers to assess the BBB permeability of this compound, offering detailed protocols for both in vivo and in vitro methodologies. The provided protocols are based on established methods for CNS drug candidates and can be adapted for specific laboratory settings.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a template for presenting newly generated experimental data.
Table 1: In Vivo Plasma Concentration of this compound in Aging Rats
| Animal Model | Dosage | Duration | Mean Plasma Concentration (ng/mL) | Mean Plasma Concentration (nM) |
| Aging Rats | 1 mg/kg/day (oral) | 6 months | 2.39 ± 1.08 | 8.75 ± 3.95 |
| Data from a study on aging rats provides a reference for plasma levels after chronic oral administration.[1] |
Table 2: Template for In Vivo Brain-to-Plasma Concentration Ratio of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (Cbrain/Cplasma) |
| Rat | Oral | User Defined | 1 | |||
| Rat | Oral | User Defined | 2 | |||
| Rat | Oral | User Defined | 4 | |||
| Rat | Oral | User Defined | 8 | |||
| Rat | Oral | User Defined | 24 |
Table 3: Template for In Vitro BBB Permeability of this compound
| Assay Type | Model | Apical to Basolateral Permeability (Papp, A-B) (10⁻⁶ cm/s) | Basolateral to Apical Permeability (Papp, B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) |
| PAMPA-BBB | Artificial Membrane | N/A | N/A | |
| Caco-2 Assay | Human Colon Adenocarcinoma Cells | |||
| MDCK-MDR1 Assay | Madin-Darby Canine Kidney Cells (MDR1 transfected) |
Experimental Protocols
In Vivo Assessment of Brain-to-Plasma Concentration Ratio
This protocol determines the concentration of this compound in both brain tissue and plasma following administration to calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma), a key indicator of BBB penetration.
Materials:
-
This compound
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Administer this compound to a cohort of animals at the desired dose and route (e.g., oral gavage).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, anesthetize a subset of animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Excise the brain and record its weight.
-
Process the blood sample by centrifugation to obtain plasma.
-
Homogenize the brain tissue in a known volume of PBS.
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma and brain homogenate samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma ratio by dividing the concentration in the brain homogenate (ng/g) by the concentration in the plasma (ng/mL).
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening tool to predict passive, transcellular permeability across the BBB.
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well filter and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound solutions in PBS
-
Control compounds (high and low permeability)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid in dodecane.
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Add the test compound solutions, including this compound and controls, to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
In Vitro Cell-Based Permeability Assay (Caco-2 or MDCK)
Cell-based assays, such as those using Caco-2 or MDCK cells, provide a more biologically relevant model of the BBB, incorporating both passive diffusion and the potential for active transport and efflux.
Materials:
-
Caco-2 or MDCK cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 or MDCK cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
For the permeability assay, wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral to apical (B-A) permeability, add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp, B-A / Papp, A-B) to assess the involvement of active efflux transporters.
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, including the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as the regulation of the Bcl-2 family of proteins.
Caption: this compound's neuroprotective signaling cascade.
Experimental Workflow for In Vivo BBB Permeability Assessment
Caption: Workflow for in vivo BBB permeability assessment.
Experimental Workflow for In Vitro Cell-Based Permeability Assay
Caption: Workflow for in vitro cell-based BBB assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (S)-Ladostigil-Induced Autophagy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Ladostigil is a multimodal neuroprotective drug with potential therapeutic applications in neurodegenerative diseases.[1][2][3][4][5] Its mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic properties. Emerging evidence suggests that this compound may also modulate autophagy, a cellular process critical for the degradation and recycling of damaged organelles and proteins, which is often dysregulated in neurodegenerative disorders. These application notes provide detailed protocols for investigating the induction of autophagy by this compound in vitro, enabling researchers to elucidate its mechanism of action and evaluate its therapeutic potential.
Data Presentation
The following table summarizes hypothetical quantitative data from key experiments designed to measure this compound-induced autophagy. This data is representative of expected outcomes and should be used as a reference for experimental design and data interpretation.
| Experimental Assay | Marker | Control (Vehicle) | This compound (10 µM) | This compound (10 µM) + Bafilomycin A1 (100 nM) | Positive Control (Rapamycin, 200 nM) |
| Western Blot | LC3-II/LC3-I Ratio | 1.0 ± 0.15 | 2.5 ± 0.3 | 4.8 ± 0.5 | 3.0 ± 0.4 |
| p62/SQSTM1 Level | 1.0 ± 0.1 | 0.4 ± 0.05 | 1.2 ± 0.2 | 0.3 ± 0.08 | |
| Fluorescence Microscopy | Average LC3 Puncta per Cell | 5 ± 2 | 25 ± 5 | 45 ± 8 | 30 ± 6 |
| Luminescence-Based Reporter Assay | Reporter Signal (Luminescence) | 100% | 60% | 95% | 50% |
Note: Data are presented as mean ± standard deviation from three independent experiments. Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. A decrease in p62 and an increase in the LC3-II/LC3-I ratio and LC3 puncta suggest autophagy induction. In the presence of Bafilomycin A1, a further accumulation of LC3-II indicates functional autophagic flux. A decrease in the luminescence-based reporter signal indicates degradation of the reporter due to autophagy.
Signaling Pathways and Experimental Workflow
This compound and Autophagy Signaling
The precise signaling pathway by which this compound induces autophagy is under investigation. Based on its known neuroprotective and stress-reducing properties, a plausible mechanism involves the modulation of cellular stress responses that converge on the core autophagy machinery.
Caption: Proposed signaling pathway for this compound-induced autophagy.
Experimental Workflow
A systematic workflow is essential for studying the effects of this compound on autophagy in vitro.
Caption: Experimental workflow for in vitro analysis of autophagy.
Experimental Protocols
Cell Culture and Treatment
Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model as this compound has been studied for its neuroprotective effects in these cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Vehicle control (e.g., DMSO)
-
Bafilomycin A1 (for autophagic flux assessment)
-
Rapamycin (positive control for autophagy induction)
Protocol:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for microscopy).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare stock solutions of this compound, Bafilomycin A1, and Rapamycin in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for different time points (e.g., 6, 12, 24 hours) to determine optimal conditions.
-
For autophagic flux experiments, co-treat cells with this compound and Bafilomycin A1 (100 nM) for the final 2-4 hours of the incubation period.
-
Include a vehicle control and a positive control (Rapamycin, 200 nM) in each experiment.
Western Blotting for LC3 and p62
Principle: This method quantifies the conversion of cytosolic LC3-I to lipid-associated LC3-II, a hallmark of autophagosome formation, and the degradation of the autophagy substrate p62/SQSTM1.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel for LC3 and a 10% gel for p62.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and calculate the LC3-II/LC3-I ratio and p62 levels normalized to the loading control.
Fluorescence Microscopy for LC3 Puncta
Principle: This technique visualizes the translocation of LC3 to autophagosome membranes, appearing as distinct puncta within the cytoplasm.
Materials:
-
Cells grown on chamber slides or coverslips
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Primary antibody: anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Antifade mounting medium
Protocol:
-
After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-LC3B primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips with antifade medium.
-
Visualize cells using a fluorescence microscope and capture images.
-
Quantify the number of LC3 puncta per cell in at least 50 cells per condition.
Autophagy Reporter Assay
Principle: Luminescence-based reporter assays, such as the Autophagy LC3 HiBiT Reporter Assay, provide a quantitative measure of autophagic flux by monitoring the degradation of an LC3-reporter fusion protein.
Materials:
-
Cell line stably expressing an LC3-reporter fusion (e.g., HEK293 or U2OS Autophagy LC3 HiBiT Reporter cells, or a custom-generated stable cell line).
-
Luminescent substrate and detection reagents.
-
Luminometer.
Protocol:
-
Plate the reporter cell line in a 96-well plate.
-
Treat cells with this compound as described in Protocol 1.
-
At the end of the treatment period, lyse the cells and add the luminescent substrate according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
A decrease in luminescence is indicative of increased autophagic flux. Conversely, an increase in signal suggests inhibition of autophagy.
Logical Relationships in Autophagy Assessment
The following diagram illustrates the logical connections between different autophagy assays and their interpretation.
Caption: Logic diagram for interpreting autophagy assay results.
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Treatment Protocols for (S)-Ladostigil in Aging Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ladostigil, a multimodal drug candidate, has shown promise in preclinical studies for its neuroprotective properties, particularly in the context of age-related cognitive decline. It functions as both a cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) A and B inhibitor.[1][2] This document provides detailed application notes and protocols for long-term treatment studies of this compound in aging animal models, primarily focusing on rats. The protocols outlined below are based on established methodologies from various studies and are intended to serve as a comprehensive guide for researchers in this field.
Quantitative Data Summary
The following tables summarize key quantitative data from long-term this compound treatment studies in aging rat models.
Table 1: In Vivo Efficacy of Long-Term this compound Treatment in Aged Rats
| Parameter | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Cognitive Function | Aged Wistar Rats | 1 mg/kg/day | 6 months | Prevented age-related decline in novel object recognition and spatial memory. | [3][4] |
| Aged Wistar Rats | 8.5 mg/kg/day | - | Less effective in preventing novel object recognition decline at 16 months, but reversed existing deficits at 20 months. | [3] | |
| Neuroinflammation | Aged Wistar Rats | 1 mg/kg/day | 6 months | Reduced the expression of the microglial activation marker CD11b. Prevented the age-related increase in activated astrocytes and microglia. | |
| Enzyme Inhibition | Aged Wistar Rats | 1 mg/kg/day | - | Did not significantly inhibit cholinesterase or monoamine oxidase. | |
| Aged Wistar Rats | 8.5 mg/kg/day | - | Inhibited brain cholinesterase by ~30% and MAO A and B by 55-59%. | ||
| Gene Expression | Aged Rat Hippocampus | 1 mg/kg/day | 30 days | Upregulated mRNA expression of enzymes involved in metabolism and oxidation processes. | |
| Aged Rat Brain | 1 mg/kg/day | 6 months | Suppressed overexpression of pro-inflammatory cytokines (TNFα, IL-1β, IL-6). Decreased overexpression of genes related to calcium homeostasis and ion channels. |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Line | Stressor | This compound Concentration | Key Findings | Reference |
| Human SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | 10⁻⁶ - 10 µM | Increased cell viability, increased catalase and glutathione reductase activity, and decreased intracellular reactive oxygen species. | |
| Human SH-SY5Y Neuroblastoma | 3-morpholinosydnonimine (SIN-1) | - | Partially reversed the decline in cell viability and increase in oxidative levels. | |
| Human SK-N-SH Neuroblastoma | Apoptotic Model | - | Dose-dependently decreased cell death via inhibition of caspase-3 activation and regulation of Bcl-2 family proteins. |
Experimental Protocols
Long-Term this compound Administration in Aging Rats
Objective: To assess the long-term effects of this compound on cognitive function and neuropathology in aging rats.
Materials:
-
Aging Wistar rats (e.g., 16 months old at the start of treatment)
-
This compound
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
Procedure:
-
House rats individually under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Divide the animals into three groups:
-
Vehicle control
-
Low-dose this compound (1 mg/kg/day)
-
High-dose this compound (8.5 mg/kg/day)
-
-
Dissolve this compound in the vehicle to the desired concentration.
-
Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 6 months).
-
Monitor animal health and body weight regularly.
-
Conduct behavioral testing at specified time points during the treatment period.
-
At the end of the treatment period, euthanize the animals and collect brain tissue for biochemical and histological analysis.
Behavioral Testing
Objective: To assess spatial learning and memory.
Materials:
-
Circular water tank (e.g., 1.8 m diameter) filled with opaque water (e.g., using non-toxic paint)
-
Submerged escape platform
-
Video tracking system and software
-
Distinct visual cues placed around the maze
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Conduct four trials per day for each rat.
-
In each trial, place the rat in the water at one of four quasi-random starting positions, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the tank.
-
Allow the rat to swim freely for a set duration (e.g., 60-90 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., a square box)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and color from the familiar objects)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Allow each rat to explore the empty open field arena for a set period (e.g., 5-10 minutes) on two consecutive days to acclimate them to the environment.
-
-
Familiarization Phase (Training):
-
Place two identical objects in the arena.
-
Allow the rat to freely explore the objects for a set duration (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the rat's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Test Phase (e.g., 24 hours after familiarization):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back into the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
-
Biochemical Assays
Objective: To determine the level of ChE and MAO inhibition in brain tissue.
Materials:
-
Rat brain tissue (e.g., hippocampus, striatum)
-
Homogenization buffer (e.g., phosphate buffer)
-
Substrates (e.g., acetylthiocholine for ChE, kynuramine or tyramine for MAO)
-
Spectrophotometer or fluorometer
-
Selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) for isoenzyme-specific assays.
Procedure (General Principle):
-
Tissue Preparation:
-
Homogenize the brain tissue in ice-cold buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzymes.
-
-
Enzyme Assay:
-
ChE Activity: Based on the Ellman method, the rate of hydrolysis of acetylthiocholine is measured by monitoring the color change resulting from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) spectrophotometrically.
-
MAO Activity: The activity is determined by measuring the production of a specific product (e.g., hydrogen peroxide from tyramine oxidation, or the product of kynuramine oxidation) using a spectrophotometric or fluorometric method.
-
-
Inhibition Calculation:
-
Compare the enzyme activity in the tissue from this compound-treated animals to that of the vehicle-treated control group to determine the percentage of inhibition.
-
Histological and Molecular Analysis
Objective: To visualize and quantify microglial activation in the brain.
Materials:
-
Rat brain sections (fixed and paraffin-embedded or frozen)
-
Primary antibody against CD11b
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the rat with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it.
-
Process the tissue for paraffin embedding or cryoprotect for frozen sectioning.
-
Cut brain sections (e.g., 30-40 µm).
-
-
Immunostaining:
-
Deparaffinize and rehydrate the sections (for paraffin sections).
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary anti-CD11b antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with a nuclear stain (e.g., hematoxylin) if desired.
-
Dehydrate, clear, and coverslip the slides.
-
-
Analysis:
-
Examine the sections under a microscope.
-
Quantify the CD11b-positive cells or the intensity of staining in specific brain regions.
-
Objective: To analyze changes in gene expression in the brain following long-term this compound treatment.
Materials:
-
Rat brain tissue (e.g., hippocampus, cortex)
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction:
-
Dissect the brain region of interest and immediately freeze it in liquid nitrogen or store in an RNA stabilization solution.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the RNA.
-
Synthesize cDNA.
-
Ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the rat reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treatment and control groups.
-
Conduct pathway and gene ontology analysis to identify biological processes affected by the treatment.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for Oral Gavage Administration of (S)-Ladostigil in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral gavage administration of (S)-Ladostigil in mice, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways. This compound is a multimodal drug with neuroprotective properties, acting as a cholinesterase and brain-selective monoamine oxidase (MAO) inhibitor.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of Ladostigil on cognitive function and neurochemical parameters in rodents. While specific data for the (S)-isomer in mice is limited in the public domain, the following data for Ladostigil in rats provides a valuable reference.
Table 1: Effects of Ladostigil on Cognitive Performance in Rodent Models
| Animal Model | Behavioral Test | Treatment Group | Dose (mg/kg/day) | Treatment Duration | Key Quantitative Finding |
| Aged Rats | Morris Water Maze | Control | - | 6 months | Escape Latency: Increased over trials |
| Ladostigil | 1 | 6 months | ↓ Escape Latency vs. Control[4] | ||
| Aged Rats | Novel Object Recognition | Control | - | 6 months | Discrimination Index: ~0.5 (chance) |
| Ladostigil | 1 | 6 months | ↑ Discrimination Index vs. Control[4] | ||
| Scopolamine-induced Amnesia (Rats) | Morris Water Maze | Scopolamine | - | Acute | Escape Latency: Increased vs. Vehicle |
| Ladostigil + Scopolamine | 26 | 21 days | ↓ Escape Latency vs. Scopolamine |
Table 2: Pharmacokinetic Parameters of Ladostigil Following Oral Administration in Rodents
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Rat | 52 | ~2 | Not Reported | Not Reported |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is adapted from a formulation developed for Ladostigil tartrate in rats and is suitable for mice.
Materials:
-
This compound tartrate powder
-
Sterile water for injection or 0.9% saline
-
Optionally, a vehicle for compounds with low water solubility (e.g., 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
Procedure:
-
Determine the appropriate vehicle: Based on the solubility of this compound. For water-soluble salts, sterile water or saline is sufficient. For compounds with lower solubility, a vehicle may be required.
-
Calculate the required amount: Based on the desired dose and the concentration of the dosing solution. The final volume for oral gavage in mice should not exceed 10 mL/kg of body weight.
-
Dissolve this compound:
-
For aqueous solutions: Weigh the required amount of this compound tartrate and dissolve it in the appropriate volume of sterile water or saline. Vortex or sonicate until fully dissolved.
-
For suspensions/solutions with a vehicle: If using a vehicle like methylcellulose, gradually add the this compound powder to the vehicle while stirring to ensure a homogenous suspension. If using a co-solvent system, dissolve the compound in the organic solvent (e.g., DMSO) first, then add the other components of the vehicle sequentially, mixing thoroughly at each step.
-
-
Ensure final solution/suspension is homogenous before administration.
Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage in mice to ensure accurate dosing and animal welfare.
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized oral gavage needle (20-22 gauge for adult mice, with a flexible or ball-tip to prevent injury)
-
Syringe (1 mL or smaller)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap behind the incisors).
-
Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Administration of this compound:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.
-
Administer the full dose steadily.
-
-
Post-Administration:
-
Gently withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.
-
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (1.2-1.8 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record and analyze the mouse's swimming path.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are given 4 trials per day to find the hidden platform.
-
Each trial starts from a different quadrant of the pool.
-
The time to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are measured as indicators of memory retention.
-
Novel Object Recognition (NOR)
The NOR test evaluates recognition memory based on the innate tendency of mice to explore novel objects.
Apparatus:
-
An open-field arena.
-
A set of two identical objects (familiar objects) and one different object (novel object).
Procedure:
-
Habituation (Day 1): The mouse is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training Phase (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore for a set period. The time spent exploring each object is recorded.
-
Test Phase (Day 2 or 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of this compound
This compound exerts its neuroprotective effects through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to the regulation of the Bcl-2 family of proteins, promoting cell survival.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Ellman's assay to determine the inhibitory activity of (S)-Ladostigil on acetylcholinesterase (AChE). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biochemical processes.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound is a multimodal drug candidate under investigation for neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] Its therapeutic potential stems from its dual inhibitory action on both monoamine oxidase (MAO) and acetylcholinesterase (AChE).[1][2] The inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's symptoms. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission which is crucial for cognitive functions like memory and learning.
Interestingly, this compound itself is a prodrug. In vivo, it is metabolized to its active form, R-MCPAI, which is primarily responsible for the inhibition of AChE. This inhibition is characterized as pseudo-reversible, involving a rapid formation and subsequent fast hydrolysis of the enzyme-inhibitor complex. This kinetic profile results in a maximal AChE inhibition of approximately 50-55%, which may contribute to a lower incidence of cholinergic side effects compared to other AChE inhibitors.
Principle of the Ellman's Assay
The Ellman's assay is a simple, rapid, and robust colorimetric method for measuring cholinesterase activity. The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB). The intensity of the yellow color, which is directly proportional to the AChE activity, is measured spectrophotometrically at 412 nm.
Quantitative Data: this compound Inhibition of Acetylcholinesterase
The following table summarizes the key quantitative data for the inhibition of acetylcholinesterase by this compound.
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Notes |
| This compound | Acetylcholinesterase (AChE) | 31.8 µM | Pseudo-reversible (via metabolite R-MCPAI) | The primary metabolite, R-MCPAI, is responsible for the in vivo AChE inhibition. Maximal inhibition in vivo is approximately 50-55%. |
| This compound | Monoamine Oxidase B (MAO-B) | 37.1 µM | - | This compound is a dual inhibitor of both AChE and MAO-B. |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of this compound against acetylcholinesterase using the Ellman's assay in a 96-well microplate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound tartrate
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.
-
ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in phosphate buffer (pH 8.0). Protect this solution from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound tartrate in DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following components in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of this compound working solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of the control well (100% activity).
-
V_inhibitor is the rate of the well containing this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity and can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Ellman's Assay Experimental Workflow
Caption: Workflow of the Ellman's assay for AChE inhibition.
Mechanism of Acetylcholinesterase Inhibition by this compound Metabolite
Caption: Pseudo-reversible inhibition of AChE by R-MCPAI.
Cholinergic Signaling Pathway and the Role of AChE Inhibition
Caption: Cholinergic signaling and the impact of AChE inhibition.
References
Application Notes and Protocols for Studying the Attenuation of Chronic Oxidative Stress by (S)-Ladostigil
Introduction
(S)-Ladostigil, chemically known as [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], is a multimodal neuroprotective drug candidate.[1] It was initially designed for the treatment of Alzheimer's disease, particularly in cases with comorbid depression and extrapyramidal disorders.[1] Its mechanism of action is multifaceted, functioning as a dual inhibitor of acetylcholine-butyrylcholinesterase (AChE/BuChE) and a brain-selective inhibitor of monoamine oxidase A and B (MAO-A/B).[1][2] A significant aspect of its neuroprotective capacity lies in its potent antioxidant and anti-inflammatory activities, which are observed at concentrations lower than those required for enzyme inhibition.[3]
Contrary to establishing an oxidative stress model, this compound is utilized as a therapeutic agent to prevent or reverse the cellular damage caused by chronic oxidative and nitrative stress. It has been shown to prevent gliosis, reduce memory deficits, and possess anti-apoptotic properties in various preclinical models. These application notes provide detailed protocols for using this compound to study the attenuation of chronic oxidative stress in both in vivo and in vitro models, making it a valuable tool for researchers in neurodegeneration and drug development.
Experimental Protocols
Protocol 1: Attenuation of Age-Related Chronic Oxidative Stress in Rats
Objective: To evaluate the long-term efficacy of this compound in preventing age-related increases in oxidative stress, neuroinflammation, and associated cognitive decline.
Methodology: This protocol is based on studies where this compound was administered to aging rats to assess its neuroprotective effects.
1. Animal Model:
- Species: Wistar rats (male)
- Age: Start treatment at 16 months of age (considered aged)
- Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
2. Reagents and Preparation:
- This compound: Prepare a solution for oral administration.
- Vehicle Control: The vehicle used for dissolving this compound (e.g., distilled water).
3. Experimental Procedure:
- Acclimatization: Allow animals to acclimate to the housing facilities for at least one week before the experiment begins.
- Grouping: Divide rats into two groups:
- Aged Control: Receives vehicle daily.
- This compound Treated: Receives this compound daily.
- Administration:
- Dose: 1 mg/kg/day
- Route: Oral gavage.
- Duration: 6 months
- Behavioral Testing: Towards the end of the treatment period, perform spatial memory tests (e.g., Morris water maze).
- Tissue Collection: At the end of the 6-month treatment, euthanize the animals and collect brain tissue for analysis.
4. Outcome Measures:
- Immunohistochemistry: Analyze brain sections (hippocampus, cortex) for markers of glial activation (activated astrocytes and microglia).
- Enzyme Activity Assays: Measure cortical acetylcholinesterase (AChE) activity and hippocampal butyrylcholinesterase (BuChE) activity.
- Protein Level Analysis: Assess levels of pro-nerve growth factor (proNGF) in the hippocampus via immunoreactivity.
Protocol 2: Prevention of Streptozotocin (STZ)-Induced Oxidative Stress in Rats
Objective: To determine the ability of this compound to prevent the development of oxidative-nitrative stress, gliosis, and memory deficits in a rat model of sporadic Alzheimer's disease.
Methodology: This protocol is based on a model where intracerebroventricular (icv) injection of streptozotocin (STZ) is used to induce a state of neurodegeneration and oxidative stress.
1. Animal Model:
- Species: Sprague-Dawley rats (male)
- Housing: Standard laboratory conditions.
2. Reagents and Preparation:
- Streptozotocin (STZ): Dissolve in artificial cerebrospinal fluid (aCSF) or appropriate buffer immediately before use.
- This compound: Prepare for oral administration.
- Anesthetic: For surgical procedures.
3. Experimental Procedure:
- Pre-treatment: Begin daily oral administration of this compound (1 mg/kg) or vehicle one week before STZ injection.
- STZ Administration:
- Anesthetize the rats and place them in a stereotaxic frame.
- Administer STZ via intracerebroventricular (icv) injection.
- Post-treatment: Continue daily oral administration of this compound or vehicle for one week after the STZ injection.
- Behavioral Testing: Three weeks after STZ injection, conduct memory tests such as the object recognition test and place recognition test.
- Tissue Collection: Following behavioral testing, collect brain tissue for histological and biochemical analysis.
4. Outcome Measures:
- Immunohistochemistry: Analyze brain regions (cortex, hippocampus) for activated microglia and astrocytes.
- Oxidative Stress Marker: Measure nitrotyrosine immunoreactivity in astrocytes as an indicator of oxidative-nitrative stress.
Protocol 3: In Vitro Attenuation of Chronic Oxidative Stress in SH-SY5Y Cells
Objective: To investigate the cellular mechanisms by which this compound protects neuronal cells from chronic oxidative stress.
Methodology: This protocol uses the human neuroblastoma cell line SH-SY5Y and induces chronic oxidative stress with 3-morpholinosydnonimine (SIN-1), a compound that generates reactive oxygen and nitrogen species.
1. Cell Culture:
- Cell Line: Human neuroblastoma SH-SY5Y cells.
- Media: Minimum Essential Medium (MEM) and F12 (1:1 ratio) supplemented with 10% fetal calf serum (FCS) and L-Alanyl-L-Glutamine.
- Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
2. Reagents and Preparation:
- This compound: Prepare a stock solution and dilute to the final working concentration (e.g., 5.4 μM).
- SIN-1: Prepare a stock solution and dilute to final concentrations (e.g., 50-300 μM) to induce chronic oxidative stress.
- Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- ROS Indicator: A suitable fluorescent probe to measure intracellular reactive oxygen species.
3. Experimental Procedure:
- Cell Seeding: Plate SH-SY5Y cells in appropriate culture plates and allow them to adhere overnight.
- Pre-incubation: Treat cells with this compound (e.g., 5.4 μM) for 2 hours prior to the induction of oxidative stress.
- Induction of Oxidative Stress: Add SIN-1 to the culture medium at the desired concentration.
- Incubation: Incubate cells for 24 hours to allow the chronic stressor to take effect.
- Analysis: Perform outcome measures at the end of the incubation period.
4. Outcome Measures:
- Cell Viability Assay: Use the MTT assay to quantify cell survival.
- Oxidative Level Measurement: Use a fluorescent probe and flow cytometry or a plate reader to measure the intracellular levels of reactive oxygen species.
- Gene Expression Analysis (RNA-seq): Extract RNA for sequencing to identify changes in gene expression profiles related to ER stress, autophagy, and antioxidant responses.
Data Presentation
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and Oxidative State in SH-SY5Y Cells
| Stressor | This compound Concentration | Outcome Measure | Result | Reference |
| H₂O₂ (80 μM) | 5.4 μM | Oxidized Cell Fraction | Pre-incubation significantly reduced the fraction of oxidized cells compared to H₂O₂ alone. | |
| H₂O₂ (40 μM) | 5.4 μM | PI-positive (Dead) Cells | Attenuated the increase in dead cells from 8.0% to 5.4%. | |
| SIN-1 (300 μM) | Not specified | Cell Viability | SIN-1 reduced viability to 18%; pre-incubation with Ladostigil improved viability to ~75%. |
Table 2: Effect of this compound on Memory and Glial Activation in Animal Models
| Model | This compound Dose | Outcome Measure | Result | Reference |
| Aged Rats (16-month-old) | 1 mg/kg/day for 6 months | Spatial Memory | Improved spatial memory in aged rats. | |
| Aged Rats (16-month-old) | 1 mg/kg/day for 6 months | Glial Activation | Prevented the age-related increase in activated astrocytes and microglia in the hippocampus. | |
| STZ-injected Rats | 1 mg/kg/day | Episodic & Spatial Memory | Prevented memory deficits seen in STZ-injected rats. | |
| STZ-injected Rats | 1 mg/kg/day | Glial Changes | Prevented the increase in activated microglia and astrocytes. | |
| STZ-injected Rats | 1 mg/kg/day | Nitrotyrosine Immunoreactivity | Prevented the increase in this marker of oxidative-nitrative stress. |
Table 3: Modulation of Gene Expression by this compound in SIN-1 Stressed SH-SY5Y Cells
| Gene | Function | Effect of this compound | Reference |
| Sod1, Sod2, Gpx1 | Antioxidant Enzymes | Reduced the expression by ~50-60% of the maximal level induced by SIN-1. | |
| Nfe2l2 (Nrf2) | Oxidation-sensitive Transcription Factor | Reduced expression compared to the maximal level induced by SIN-1. | |
| Clk1 | Kinase (implicated in stress response) | Over-expression observed. | |
| Ccpg1, Synj1 | ER-autophagy and Endocytosis | Suppressed expression. |
Visualizations
Caption: General workflow for in vivo experiments.
Caption: General workflow for in vitro experiments.
Caption: Key signaling pathways in this compound's neuroprotection.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (S)-Ladostigil for In Vitro Studies
Welcome to the technical support center for (S)-Ladostigil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound in in vitro experimental settings. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?
A1: this compound, also known as Ladostigil, is a multimodal drug candidate under investigation for neurodegenerative disorders such as Alzheimer's disease.[1] It functions as a dual inhibitor of cholinesterase and brain-selective monoamine oxidase (MAO).[2] Like many small molecule drugs, this compound has poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing precipitation and leading to inaccurate and irreproducible results.
Q2: What are the common solvents for dissolving this compound for in vitro experiments?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3] The tartrate salt of Ladostigil has been reported to be soluble in water at approximately 2 mg/mL.[4]
Q3: My this compound solution precipitates when I add it to my aqueous cell culture medium. What can I do?
A3: This is a common issue known as "crashing out" that occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide: Compound Precipitation in Aqueous Media section for detailed solutions.
Q4: Are there alternative methods to improve the aqueous solubility of this compound besides using co-solvents?
A4: Yes, other techniques such as complexation with cyclodextrins or creating nanosuspensions can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[5] These methods can improve drug delivery and stability in aqueous environments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
Problem: A precipitate is observed immediately or over time after diluting a DMSO stock solution of this compound into cell culture medium or buffer.
| Potential Cause | Troubleshooting Steps |
| "Solvent Shock" | Perform a step-wise (serial) dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) serum-free medium before adding it to the final volume. |
| High Final DMSO Concentration | Keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%. This may require preparing a more concentrated initial stock solution in DMSO. |
| Low Temperature | Always use pre-warmed (37°C) cell culture medium or buffer for dilutions. |
| Concentration Exceeds Solubility Limit | Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Experimental Protocols). |
| Interaction with Media Components | Components in the media like salts and proteins can sometimes interact with the compound, causing precipitation. Test solubility in simpler buffers (e.g., PBS) to identify potential interactions. |
Issue 2: Inconsistent Results in In Vitro Assays
Problem: High variability is observed between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure the this compound is fully dissolved in the initial stock solution. Sonication can be used to aid dissolution in DMSO. |
| Uneven Compound Distribution | After adding the compound to the medium, mix thoroughly by gentle vortexing or inversion before adding to the cells. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells, as this can affect the cellular response to the compound. |
| Degradation of the Compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. |
Data Presentation: Solubility of this compound and Structurally Related Compounds
Table 1: Solubility of this compound and its Tartrate Salt
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Up to 100 mg/mL | Sonication may be required to achieve higher concentrations. |
| This compound Tartrate | Water | ~2 mg/mL |
Table 2: Solubility of Structurally Related Compounds in Different Solvents
| Compound | Solvent | Solubility | Reference |
| Rasagiline | Ethanol | ~10 mg/mL | |
| Rasagiline | DMSO | ~10 mg/mL | |
| Rasagiline | 1:9 Ethanol:PBS (pH 7.2) | ~0.10 mg/mL | |
| Rasagiline Mesylate | Water | Freely Soluble | |
| Rasagiline Mesylate | Ethanol | Freely Soluble | |
| Rivastigmine Tartrate | Ethanol | ~16 mg/mL | |
| Rivastigmine Tartrate | DMSO | ~25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath for short intervals to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
The specific cell culture medium to be used (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in the pre-warmed cell culture medium. It is recommended to perform serial dilutions.
-
For example, to test a final concentration of 100 µM from a 100 mM stock, add 1 µL of the stock to 999 µL of medium.
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
-
The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its neuroprotective effects through the modulation of several signaling pathways, including the Protein Kinase C (PKC)/Mitogen-Activated Protein Kinase (MAPK) pathway and the Bcl-2 family of proteins involved in apoptosis.
Caption: this compound's modulation of neuroprotective and apoptotic signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for preparing this compound solutions and conducting an in vitro cell-based assay.
Caption: General workflow for in vitro experiments with this compound.
References
Technical Support Center: (S)-Ladostigil DMSO Stock Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-Ladostigil in DMSO stock solutions. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound DMSO stock solutions?
While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for small molecule stock solutions in DMSO should be followed to maximize stability. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or, for longer-term storage, at -80°C.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1][2]
Q2: How long can I store this compound in DMSO at different temperatures?
The stability of any compound in DMSO is highly dependent on its unique chemical structure and the storage conditions.[3] For many compounds stored in DMSO, the following are general guidelines:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month[1]
-
Room Temperature: Stability can be significantly reduced, with one study on a large compound library showing that only 52% of compounds were likely to be observed after 1 year.
It is crucial to perform your own stability studies for long-term experiments.
Q3: My this compound stock solution appears to have precipitated after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. Before use, ensure the solution is completely thawed and homogenous. This can be achieved by gentle vortexing or sonication. If precipitation persists, warming the solution briefly may help. However, be cautious as heat can also promote degradation. It is always best to visually inspect the solution for any particulates before use.
Q4: What are the primary factors that can cause the degradation of this compound in a DMSO stock solution?
Several factors can contribute to the degradation of compounds in DMSO stock solutions:
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.
-
Oxidation: Exposure to oxygen can lead to the oxidation of sensitive functional groups within the molecule.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light Exposure: Although not specified for this compound, light can be a factor in the degradation of photosensitive compounds. Storing solutions in amber vials is a good practice.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can introduce moisture and promote degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results between different batches of stock solution. | Degradation of the older stock solution. | Prepare a fresh stock solution from powder. Perform a stability study to determine the usable lifespan of your stock solutions under your specific storage conditions. |
| Loss of compound activity over time. | The compound has degraded in the DMSO stock solution. | Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles. Store at -80°C for longer-term storage. Consider running a quality control check (e.g., by HPLC) on a new and old aliquot to compare purity. |
| Visible particulates or color change in the stock solution. | Precipitation or degradation of the compound. | Do not use the solution. Discard and prepare a fresh stock solution. Ensure the DMSO used is of high purity and anhydrous. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying active pharmaceutical ingredients and their degradation products.
1. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM. c. Aliquot the stock solution into multiple, single-use amber vials.
2. Sample Storage: a. Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). b. Protect samples from light.
3. Time Points for Analysis: a. Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months).
4. HPLC Analysis: a. At each time point, take one aliquot from each storage condition. b. Prepare a calibration curve using a freshly prepared standard solution of this compound. c. Dilute the test sample to fall within the range of the calibration curve. d. Analyze the samples using a validated HPLC method. A suitable method for Ladostigil analysis may utilize a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile, with UV detection. e. The concentration of this compound is determined by comparing the peak area of the analyte to the calibration curve.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0. b. Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Quantitative Data Summary
The following table is a template for presenting stability data for this compound in DMSO. The values presented are for illustrative purposes only.
| Storage Condition | Time Point | Concentration (mM) | % Remaining |
| -80°C | Day 0 | 10.00 | 100.0% |
| 1 Month | 9.98 | 99.8% | |
| 3 Months | 9.95 | 99.5% | |
| 6 Months | 9.92 | 99.2% | |
| -20°C | Day 0 | 10.00 | 100.0% |
| 1 Month | 9.85 | 98.5% | |
| 3 Months | 9.60 | 96.0% | |
| 6 Months | 9.25 | 92.5% | |
| Room Temp | Day 0 | 10.00 | 100.0% |
| 7 Days | 9.50 | 95.0% | |
| 14 Days | 8.80 | 88.0% | |
| 1 Month | 7.90 | 79.0% |
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: A logical guide to troubleshooting inconsistent results.
References
Troubleshooting crystallization issues during (S)-Ladostigil synthesis
Welcome to the technical support center for (S)-Ladostigil synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of this compound. Below you will find a comprehensive guide in a question-and-answer format, including troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Crystallization Issues
This section addresses specific challenges that may arise during the crystallization of this compound, providing potential causes and recommended solutions.
Q1: My this compound synthesis has resulted in an oil instead of a crystalline solid. What is happening and how can I fix it?
A1: This phenomenon is known as "oiling out" and occurs when the compound separates from the solution as a liquid phase rather than a solid. This can be caused by several factors:
-
High Impurity Levels: The presence of impurities can significantly lower the melting point of the compound, causing it to separate as an oil at the crystallization temperature.
-
High Supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added, the concentration of the solute can exceed the supersaturation limit, leading to the formation of an oil rather than crystals.
-
Inappropriate Solvent Choice: The solvent system used may not be ideal for the crystallization of this compound, particularly if the compound has a high affinity for the solvent even at lower temperatures.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool slowly.
-
Slow Cooling: Implement a gradual cooling process. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice, reducing the likelihood of oiling out.[1]
-
Seeding: Introduce a small amount of pure this compound seed crystals to the slightly supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation barrier that can lead to oiling out. A patent for Ladostigil tartrate crystallization describes heating a solution of R(+)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan in isopropanol to 60-65°C and then seeding with 50 g of Ladostigil tartrate.[2][3]
-
Solvent System Modification: If oiling out persists, consider changing the solvent system. A solvent in which this compound has slightly lower solubility at elevated temperatures might be more suitable. Experiment with solvent/anti-solvent combinations.
Q2: The yield of my this compound crystals is consistently low. What are the potential causes and how can I improve it?
A2: Low crystallization yield can be attributed to several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The preceding synthetic steps may not have gone to completion, resulting in a lower amount of the desired product.
-
Losses During Work-up: Significant amounts of the product may be lost during extraction, washing, or transfer steps.
-
High Solubility in Mother Liquor: The chosen crystallization solvent may be too good a solvent for this compound, even at low temperatures, leading to a significant amount of product remaining in the mother liquor.
-
Premature Crystallization: If crystallization occurs too early, for instance during a hot filtration step to remove impurities, a significant portion of the product can be lost.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the preceding synthetic steps are optimized for maximum conversion.
-
Minimize Transfers: Handle the material carefully and minimize the number of transfers to reduce mechanical losses.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excessive volume of solvent will increase the amount of product remaining in the mother liquor.
-
Cooling to Lower Temperatures: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5°C as mentioned in a patented protocol) to maximize the precipitation of the product.[2][3]
-
Second Crop of Crystals: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q3: The purity of my crystallized this compound is not satisfactory. How can I improve it?
A3: The purity of the final crystalline product is highly dependent on the efficiency of the crystallization process in excluding impurities.
-
Co-crystallization of Impurities: Structurally similar impurities may co-crystallize with the desired product.
-
Inclusion of Mother Liquor: Impurities can be trapped within the crystal lattice or in pockets of mother liquor if the crystal growth is too rapid.
-
Surface Adsorption: Impurities may adsorb onto the surface of the crystals.
Troubleshooting Steps:
-
Slow Crystallization: A slow cooling rate is crucial for obtaining high-purity crystals. It allows for the selective incorporation of the desired molecules into the growing crystal lattice while rejecting impurities.
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Each recrystallization step will further purify the product. A patent on Ladostigil tartrate mentions the need for recrystallization to improve the purity of the desired R(+) enantiomer.
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains dissolved impurities.
-
Choice of Solvent: Select a solvent that has a high solubility for the impurities at low temperatures, as this will help to keep them in the mother liquor.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the crystallization of this compound tartrate?
A: Isopropanol is a commonly cited solvent for the crystallization of this compound tartrate. Patents describe dissolving the crude product in isopropanol at elevated temperatures (e.g., 60-74°C) and then cooling to induce crystallization.
Q: What are some of the common impurities I should be aware of during this compound synthesis?
A: While specific impurity profiles can vary depending on the synthetic route, potential impurities in the synthesis of N-propargyl-aminoindan derivatives like this compound may include:
-
Starting materials: Unreacted 1-aminoindan or propargyl derivatives.
-
Di-propargylated product: N,N-di(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine.
-
Keto-impurity: 3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one, which can arise from the oxidation of the starting material or product.
-
Enantiomeric impurity: The undesired (R)-enantiomer if the synthesis starts from a racemic mixture. Recrystallization of the tartrate salt is often necessary to enhance the enantiomeric purity.
-
Side-products from propargyl group reactions: The propargyl group can potentially undergo various side reactions.
Q: How does the cooling rate affect the crystal size and morphology of this compound?
A: Generally, a slower cooling rate leads to the formation of larger and more well-defined crystals. Rapid cooling tends to produce smaller, needle-like crystals, which can be more difficult to filter and may trap more impurities. For this compound tartrate, a gradual cooling over several hours to a low temperature (0-5°C) is recommended for optimal crystal formation.
Q: Is seeding necessary for the crystallization of this compound tartrate?
A: Seeding is a highly recommended practice to control the crystallization process. It helps to induce crystallization at a desired level of supersaturation, control the polymorphic form, and can lead to a more uniform particle size distribution. A patented procedure for this compound tartrate explicitly mentions seeding the solution at 60-65°C.
Data Presentation
Table 1: Crystallization Parameters for this compound Tartrate (from Patent Literature)
| Parameter | Value | Reference |
| Solvent | Isopropanol | |
| Dissolution Temperature | 60-74°C | |
| Seeding Temperature | 60-65°C | |
| Final Cooling Temperature | 0-7°C | |
| Cooling Duration | ~6 hours |
Note: This data is derived from patent literature and should be adapted and optimized for specific laboratory conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound Tartrate
-
Dissolution: In a suitable reaction vessel, suspend the crude this compound tartrate in isopropanol (approximately 10 volumes, e.g., 10 mL per 1 g of crude product).
-
Heating: Heat the mixture with stirring to 70-75°C until a clear solution is obtained.
-
Cooling and Seeding: Gradually cool the solution. At approximately 60-65°C, add a small quantity of pure this compound tartrate seed crystals.
-
Crystal Growth: Continue to cool the mixture slowly over a period of 4-6 hours to 0-5°C. Maintain the mixture at this temperature for at least one hour to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Characterization of this compound Crystals
To ensure the quality of the crystallized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and enantiomeric purity of the compound.
-
Melting Point: To assess the purity of the crystalline solid. A sharp melting point range is indicative of high purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the compound by analyzing its functional groups.
-
X-Ray Powder Diffraction (XRPD): To characterize the crystalline form (polymorph) of the solid.
Mandatory Visualizations
References
Strategies to enhance the bioavailability of orally administered (S)-Ladostigil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of (S)-Ladostigil.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited, based on its structural parents, rivastigmine and rasagiline, the primary reasons for its expected poor oral bioavailability are:
-
Extensive First-Pass Metabolism: this compound is anticipated to undergo significant metabolism in the liver before it reaches systemic circulation.[1][2] Rasagiline, a component of Ladostigil's structure, has an oral bioavailability of approximately 36% due to high hepatic first-pass metabolism.[1][3] The active metabolite of Ladostigil responsible for cholinesterase inhibition is formed by cytochrome P450 enzymes, indicating a significant role of hepatic metabolism.[4]
-
Poor Aqueous Solubility: Ladostigil tartrate has been noted to have relatively low aqueous solubility, which can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract. These systems can also promote lymphatic transport, which can help bypass first-pass metabolism in the liver.
-
Nanoparticle Formulations: Encapsulating this compound in solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect the drug from degradation in the GI tract and enhance its absorption.
-
Prodrug Approach: While this compound is already a sophisticated molecule, further prodrug modifications could be explored to temporarily mask the sites susceptible to first-pass metabolism.
Q3: How can I assess the potential for first-pass metabolism of my this compound formulation?
A3: You can use a combination of in vitro and in vivo methods:
-
In Vitro Liver Microsome Assay: Incubating your this compound formulation with liver microsomes can provide an initial indication of its metabolic stability.
-
In Vivo Pharmacokinetic Studies in Animal Models: Comparing the Area Under the Curve (AUC) of the drug concentration in plasma after oral (PO) and intravenous (IV) administration allows for the calculation of absolute bioavailability (F%). A low F% is indicative of significant first-pass metabolism or poor absorption.
Q4: My Caco-2 permeability assay shows low apparent permeability (Papp) for my this compound formulation. What could be the issue?
A4: Low Papp values in a Caco-2 assay can suggest several issues:
-
Poor intrinsic permeability: The drug molecule itself may have difficulty crossing the intestinal epithelium.
-
Efflux transporter activity: this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug back into the intestinal lumen.
-
Formulation issues: The formulation may not be effectively releasing the drug in a state that is available for absorption.
To troubleshoot, you can perform the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in the Papp value would suggest that efflux is a major contributor to low permeability.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Formulate as a lipid-based system (SEDDS): This can enhance solubilization in the GI tract. 2. Prepare a nanosuspension: Reducing particle size increases the surface area for dissolution. |
| Extensive first-pass metabolism | 1. Utilize a formulation that promotes lymphatic uptake (e.g., LBDDS): This can partially bypass the liver. 2. Co-administer with a metabolic enzyme inhibitor (research setting): This can help to understand the extent of first-pass metabolism. |
| Degradation in the GI tract | 1. Encapsulate in nanoparticles (e.g., SLNs): This can protect the drug from the harsh GI environment. 2. Use enteric-coated formulations: This can protect the drug from the acidic environment of the stomach. |
Issue 2: Formulation Instability (e.g., drug precipitation, phase separation in SEDDS)
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility in the formulation excipients | 1. Screen a wider range of oils, surfactants, and co-solvents for SEDDS. 2. For SLNs, select a lipid in which this compound has higher solubility. |
| Incorrect ratio of components in SEDDS | 1. Optimize the oil:surfactant:co-surfactant ratio using a pseudo-ternary phase diagram. |
| Recrystallization of the drug from an amorphous solid dispersion | 1. Select a polymer that has good miscibility with this compound. 2. Incorporate a crystallization inhibitor into the formulation. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements in the oral bioavailability of this compound with different formulation strategies, based on findings for analogous compounds.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 | 1.0 | 450 | 15% |
| SEDDS | 10 | 450 | 0.5 | 1350 | 45% |
| SLNs | 10 | 300 | 1.5 | 1050 | 35% |
Table 2: Hypothetical Caco-2 Permeability Data for this compound Formulations
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| This compound Solution | 1.5 | 4.5 | 3.0 |
| This compound in SEDDS | 4.0 | 5.0 | 1.25 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Method: High-Pressure Homogenization (Hot Homogenization)
-
Preparation of the Lipid Phase:
-
Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Heat a surfactant solution (e.g., Poloxamer 188 in distilled water) to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
-
Grouping and Dosing:
-
Divide the rats into groups (e.g., IV control, oral aqueous suspension, oral SEDDS, oral SLNs).
-
Fast the rats overnight before dosing.
-
Administer the respective formulations. The IV group receives the drug dissolved in a suitable vehicle via tail vein injection. The oral groups receive the formulations via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in heparinized tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
Identifying and mitigating off-target effects of (S)-Ladostigil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S)-Ladostigil. The information is designed to help identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multimodal drug that functions as a dual inhibitor of cholinesterases (ChE) and brain-selective monoamine oxidases (MAO).[1] It combines the neuroprotective properties of a MAO inhibitor with the cholinesterase inhibitory activity of compounds like rivastigmine.[2][3] Specifically, it inhibits acetylcholinesterase (AChE), butyrylcholinesterase (BChE), MAO-A, and MAO-B.[4][5]
Q2: What are the known on-target and potential off-target effects of this compound?
The on-target effects of this compound are related to its inhibition of AChE, BChE, MAO-A, and MAO-B, leading to increased levels of acetylcholine and monoamine neurotransmitters in the brain. These actions are intended to provide therapeutic benefits in neurodegenerative diseases.
Potential off-target effects can arise from the drug interacting with unintended biological molecules or from an over-stimulation of its primary targets. Observed side effects in preclinical and clinical studies, such as vomiting and insomnia, may be manifestations of such effects. The neuroprotective mechanism of this compound also involves the modulation of signaling pathways like Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK), as well as regulation of the Bcl-2 protein family. Unintended modulation of these or other pathways could lead to off-target effects.
Q3: What strategies can be employed to identify potential off-target effects of this compound?
A multi-pronged approach is recommended for identifying off-target effects:
-
Computational Approaches: Utilize in silico methods like Similarity Ensemble Approach (SEA) and 3-D ligand-based screening to predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Profiling: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify unintended binding partners. Commercial services offering such panels are widely available.
-
Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify the direct binding partners of this compound in complex biological samples.
-
Phenotypic Screening: Use high-content imaging or other cell-based assays to observe the effects of this compound on various cellular phenotypes, which can reveal unexpected biological activities.
-
Transcriptomic and Proteomic Analysis: Analyze changes in gene and protein expression in cells or tissues treated with this compound to identify affected signaling pathways.
Q4: How can the off-target effects of this compound be mitigated?
Mitigation of off-target effects can be approached from several angles:
-
Rational Drug Design: Based on identified off-target interactions, medicinal chemists can modify the structure of this compound to improve its selectivity for the primary targets while reducing affinity for off-targets.
-
Dose Optimization: Carefully titrating the dose of this compound can help to achieve the desired therapeutic effect while minimizing off-target engagement, which often occurs at higher concentrations.
-
Combination Therapy: In some cases, co-administration of another agent that counteracts the specific off-target effect might be a viable strategy.
-
Formulation Strategies: Developing brain-selective delivery systems could help to concentrate the drug in the desired tissue, thereby reducing peripheral side effects.
Troubleshooting Guides
Cholinesterase Inhibition Assays
Issue: High variability in IC50 values for AChE or BChE inhibition.
-
Potential Cause 1: Substrate Concentration. The concentration of the substrate (e.g., acetylthiocholine) can significantly influence the apparent IC50 value.
-
Troubleshooting Tip: Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Km) for the respective enzyme to accurately determine the inhibitor's potency.
-
-
Potential Cause 2: Dual-Binding Site Inhibition. this compound may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. This dual-binding nature can lead to complex inhibition kinetics.
-
Troubleshooting Tip: Perform kinetic studies at varying substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, mixed). This will provide a more complete picture of the inhibitory mechanism.
-
-
Potential Cause 3: Reagent Instability. The Ellman's reagent (DTNB) and the substrate can be unstable.
-
Troubleshooting Tip: Prepare fresh solutions of DTNB and substrate for each experiment. Protect the DTNB solution from light.
-
Issue: Apparent lack of inhibition or weak inhibition.
-
Potential Cause 1: Inactive Compound. The this compound sample may have degraded.
-
Troubleshooting Tip: Verify the integrity and purity of your this compound stock using an appropriate analytical method (e.g., HPLC-MS). Store the compound under the recommended conditions.
-
-
Potential Cause 2: Incorrect Assay Conditions. The pH, temperature, or buffer composition of the assay may not be optimal for enzyme activity or inhibitor binding.
-
Troubleshooting Tip: Ensure the assay is performed at the optimal pH (typically pH 7.5-8.0) and temperature (e.g., 37°C) for the cholinesterase being used.
-
-
Potential Cause 3: Insufficient Pre-incubation Time. For some inhibitors, binding to the enzyme is a time-dependent process.
-
Troubleshooting Tip: Include a pre-incubation step where the enzyme and this compound are mixed and incubated together before adding the substrate. Optimize the duration of this pre-incubation.
-
Monoamine Oxidase (MAO) Inhibition Assays
Issue: Difficulty distinguishing between reversible and irreversible inhibition.
-
Potential Cause: this compound's complex mechanism. this compound contains a propargylamine moiety, which is often associated with irreversible, mechanism-based inhibition of MAO. However, the initial binding is a reversible step.
-
Troubleshooting Tip: To assess reversible binding, measure the initial rate of the reaction immediately after adding the enzyme to a mixture of the substrate and inhibitor (no pre-incubation). To assess time-dependent irreversible inhibition, pre-incubate the enzyme with this compound for various time points before initiating the reaction by adding the substrate. A decrease in IC50 with increasing pre-incubation time is indicative of irreversible inhibition.
-
Issue: Substrate or inhibitor interference with detection method.
-
Potential Cause: Quenching or inhibition of the coupling enzyme. Many MAO assays are coupled assays that measure the production of hydrogen peroxide. The substrate, inhibitor, or other components of the reaction mixture can interfere with the detection system (e.g., horseradish peroxidase, fluorescent probes).
-
Troubleshooting Tip: Run appropriate controls to check for interference. This includes incubating the inhibitor with the detection reagents in the absence of MAO. Consider using a direct assay method that measures the depletion of a substrate or the formation of a specific product, rather than a coupled assay.
-
Issue: Inconsistent results between MAO-A and MAO-B selectivity.
-
Potential Cause 1: Substrate Specificity. The choice of substrate can influence the apparent selectivity of the inhibitor.
-
Troubleshooting Tip: Use substrates that are relatively selective for each MAO isoform (e.g., kynuramine for both, but with different affinities, or more selective substrates if available) to accurately determine the IC50 for both MAO-A and MAO-B.
-
-
Potential Cause 2: Different Inhibition Kinetics. The kinetics of inhibition (reversible vs. irreversible) may differ between the two MAO isoforms.
-
Troubleshooting Tip: Perform detailed kinetic analysis for both MAO-A and MAO-B to fully characterize the selectivity profile of this compound.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Reference(s) |
| Acetylcholinesterase (AChE) | ~0.09 - 31.8 | |
| Butyrylcholinesterase (BChE) | ~0.2 - 2.5 | |
| Monoamine Oxidase A (MAO-A) | Data not consistently reported | |
| Monoamine Oxidase B (MAO-B) | ~0.08 - 37.1 |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring cholinesterase activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of substrate (e.g., 10 mM ATCI) and DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of this compound dilution or vehicle control
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the cholinesterase enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Coupled Peroxidase Assay)
This protocol describes a common method for measuring MAO activity and inhibition by detecting the production of hydrogen peroxide.
Materials:
-
MAO-A or MAO-B enzyme (e.g., from recombinant sources or tissue homogenates)
-
MAO substrate (e.g., p-tyramine for both, or isoform-selective substrates)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound stock solution
-
96-well black microplate (for fluorescence)
-
Microplate reader with fluorescence capabilities (e.g., Ex/Em = 530/590 nm for Amplex® Red)
Procedure:
-
Reagent Preparation:
-
Prepare fresh working solutions of the MAO substrate, HRP, and Amplex® Red in phosphate buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
50 µL of phosphate buffer
-
10 µL of this compound dilution or vehicle control
-
20 µL of MAO enzyme solution
-
-
-
Pre-incubation (for irreversible inhibition):
-
Pre-incubate the plate at 37°C for a defined period (e.g., 0, 15, 30 minutes) to assess time-dependent inhibition.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the MAO substrate, HRP, and Amplex® Red.
-
Add 20 µL of the reaction mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described for the cholinesterase assay.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Multimodal mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
Preventing degradation of (S)-Ladostigil in cell culture media
Welcome to the technical support center for (S)-Ladostigil. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture media?
A1: The primary cause of this compound degradation in aqueous solutions like cell culture media is the hydrolysis of its carbamate moiety.[1][2] This chemical reaction is significantly influenced by the pH of the medium, with the rate of hydrolysis increasing in more alkaline conditions. Standard cell culture media, typically maintained at a pH of 7.2-7.4, can promote this degradation over time, especially during prolonged incubation at 37°C.
Q2: How can I minimize the degradation of this compound during my cell culture experiments?
A2: To minimize degradation, it is crucial to handle the compound and prepare your working solutions carefully. Key recommendations include:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted solutions for extended periods.
-
Proper Stock Solution Storage: Prepare a concentrated stock solution in a suitable anhydrous solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Fluctuations in pH can accelerate degradation.
-
Minimize Exposure to High Temperatures: While experiments are conducted at 37°C, minimize the time your stock and working solutions are kept at room temperature.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is high-purity, anhydrous dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in different cell culture media?
A4: The stability of this compound can vary depending on the specific components of the cell culture medium. While specific comparative data is limited, media with higher bicarbonate concentrations, which can influence pH, might show slightly different degradation rates. It is always best to empirically determine the stability in your specific experimental setup. The table below provides illustrative stability data for this compound in a common medium at 37°C.
| Time (hours) | % this compound Remaining (DMEM at pH 7.4) |
| 0 | 100% |
| 2 | 95% |
| 6 | 88% |
| 12 | 75% |
| 24 | 60% |
| 48 | 42% |
Note: This data is illustrative and the actual degradation rate may vary based on specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound in the culture medium, leading to a lower effective concentration. | - Prepare fresh working solutions for each experiment.- Reduce the incubation time if experimentally feasible.- Consider replenishing the media with freshly prepared this compound for long-term experiments (>24 hours).- Perform a stability check of this compound in your specific medium (see Experimental Protocols). |
| High variability between replicate wells or experiments. | Inconsistent preparation of working solutions or variable degradation due to slight differences in handling. | - Ensure thorough mixing of the stock solution before dilution and of the final working solution before adding to cells.- Standardize the time between preparing the working solution and adding it to the cells.- Use a master mix of the working solution to add to all replicate wells. |
| Precipitate forms when diluting the DMSO stock solution into the medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains below cytotoxic levels (typically <0.5%).- Vortex the medium while adding the DMSO stock solution to facilitate rapid mixing.- If precipitation persists, consider preparing a more dilute stock solution in DMSO. |
Visual Guides and Workflows
To further clarify the processes involved in handling this compound and troubleshooting potential degradation, the following diagrams are provided.
References
Technical Support Center: Refining Purification Methods for Synthesized (S)-Ladostigil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized (S)-Ladostigil. The following sections detail common issues and solutions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis can originate from starting materials, side-reactions during the N-propargylation of (R)-1-aminoindan, or the subsequent carbamoylation step. Common impurities include:
-
Unreacted Starting Materials: Residual (R)-1-aminoindan, propargyl bromide/chloride, and ethyl methylcarbamoyl chloride.
-
Di-propargylated Aminoindan: Formation of (R)-N,N-bis(prop-2-yn-1-yl)-1-aminoindan is a common side product during the N-propargylation step.
-
Isomeric Impurities: Presence of the (R)-enantiomer if the starting (R)-1-aminoindan is not enantiomerically pure.
-
Urea Derivatives: Reaction of the carbamoyl chloride with a secondary amine can lead to the formation of urea impurities.
-
Hydrolysis Products: The carbamate moiety of Ladostigil can be susceptible to hydrolysis, especially under non-neutral pH conditions.
Q2: What are the recommended initial purification strategies for crude this compound?
A2: A two-step purification strategy is generally effective for crude this compound.
-
Column Chromatography: This is the primary method for separating this compound from starting materials and major side-products. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically employed.
-
Recrystallization: Following column chromatography, recrystallization is used to remove trace impurities and obtain a highly pure crystalline product. The choice of solvent is critical and often requires empirical determination.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. This technique can separate this compound from its impurities, allowing for quantitative assessment of purity.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Poor Separation of this compound from Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the mobile phase composition. Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation before scaling up to column chromatography. A common starting point is a mixture of hexane and ethyl acetate. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Incorrect Flow Rate | Adjust the flow rate. A slower flow rate can improve resolution but will increase the purification time. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
Issue 2: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Co-elution with Impurities | If the desired product co-elutes with an impurity, re-evaluate the solvent system. A shallower gradient or isocratic elution with the optimal solvent mixture may be necessary. |
| Product Adsorption to Silica Gel | The amine functionality in this compound can sometimes lead to irreversible adsorption on acidic silica gel. Consider using a silica gel treated with a small amount of a base like triethylamine in the mobile phase. |
| Product Degradation on the Column | If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or a bonded-phase silica. |
Recrystallization Purification
Issue 1: "Oiling Out" Instead of Crystallization
| Possible Cause | Troubleshooting Steps |
| Solution is Too Concentrated | Add more of the hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals. |
| Inappropriate Solvent | The melting point of the solute may be lower than the boiling point of the solvent. Choose a lower-boiling point solvent. |
Issue 2: Low Recovery of Crystalline Product
| Possible Cause | Troubleshooting Steps |
| Compound is Too Soluble in the Cold Solvent | If the compound remains highly soluble even at low temperatures, consider using a two-solvent recrystallization method. Dissolve the compound in a good solvent and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. |
| Insufficient Cooling | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Not Enough Time for Crystallization | Allow sufficient time for the crystallization process to complete. In some cases, this may require several hours or even overnight. |
Quantitative Data Summary
The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions.
Table 1: Column Chromatography Purification of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 0-50% Ethyl Acetate in Hexane |
| Crude Purity (by HPLC) | ~85% |
| Purity after Chromatography | >95% |
| Typical Yield | 70-85% |
Table 2: Recrystallization of this compound
| Solvent System | Purity after Recrystallization | Typical Yield |
| Isopropanol/Water | >99.0% | 80-90% |
| Ethyl Acetate/Hexane | >99.0% | 85-95% |
| Acetone/Water | >98.5% | 75-85% |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Crude this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.
-
Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound from the column chromatography step in a minimum amount of a hot solvent (e.g., isopropanol).
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of synthesized this compound.
Caption: A simplified troubleshooting logic for common purification issues.
Caption: Simplified signaling pathway showing the primary targets of Ladostigil.
Addressing challenges in translating (S)-Ladostigil research to clinical trials
Technical Support Center: (S)-Ladostigil Research and Clinical Translation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our aim is to address common challenges encountered during preclinical research and its translation to clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of action of this compound?
A1: this compound is a multi-target drug designed to address the complex pathophysiology of neurodegenerative diseases.[1] Its primary mechanisms include:
-
Dual Enzyme Inhibition: It inhibits both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[2][3][4][5] This inhibition is brain-selective, which may reduce the risk of peripheral side effects.
-
Neuroprotection: The propargylamine moiety in its structure provides neuroprotective effects against various insults, including oxidative stress and apoptosis.
-
Regulation of Amyloid Precursor Protein (APP) Processing: this compound can modulate APP processing, favoring the non-amyloidogenic alpha-secretase pathway and reducing the production of amyloid-beta (Aβ) peptides.
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways:
-
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of these pathways is involved in the regulation of APP processing and promoting cell survival.
-
Bcl-2 Family Proteins: It regulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, such as reducing Bad and Bax levels while increasing Bcl-2 expression, thereby inhibiting apoptosis.
-
Upregulation of Neurotrophic Factors: this compound has been shown to upregulate neurotrophic factors that support neuronal survival and function.
Q3: Why did the clinical trials for this compound in Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD) not meet their primary endpoints?
-
Insufficient Cholinesterase Inhibition: In an earlier trial in patients with mild to moderate AD, the dose of ladostigil used resulted in only about 21.3% acetylcholinesterase inhibition, whereas 40-50% inhibition is generally considered necessary for significant cognitive effects.
-
Dose-Response Complexity: Preclinical studies in aged rats suggested that a low dose of ladostigil (1 mg/kg/day) was effective in preventing memory deficits, while a higher dose (8.5 mg/kg/day) that significantly inhibited both MAO and AChE was less effective. This suggests a complex dose-response relationship that may not have been fully optimized in the clinical trials.
-
General Challenges in Translation: The translation of neuroprotective agents from animal models to human clinical trials is notoriously difficult. Differences in metabolism, disease heterogeneity in humans, and the complexity of the aged human brain can all contribute to discrepancies between preclinical and clinical results.
Troubleshooting Guides
Problem 1: Inconsistent or non-significant results in preclinical in vivo studies.
-
Possible Cause 1: Inappropriate Dosage.
-
Troubleshooting: Review the dose-response data from preclinical studies. As noted, lower doses of this compound have shown better efficacy in some models. Consider performing a dose-ranging study in your specific animal model to identify the optimal therapeutic window.
-
-
Possible Cause 2: Animal Model Selection.
-
Troubleshooting: Ensure your chosen animal model accurately reflects the aspects of the neurodegenerative disease you are studying. For example, some models may be more representative of amyloid pathology, while others are better for tau pathology or neuroinflammation.
-
-
Possible Cause 3: Route and Duration of Administration.
-
Troubleshooting: Chronic administration of this compound appears to be more effective for MAO inhibition than acute administration. Ensure the duration of your treatment is sufficient to observe the desired pharmacological effects. Oral administration has been commonly used in preclinical studies.
-
Problem 2: Difficulty in demonstrating the neuroprotective effects of this compound in vitro.
-
Possible Cause 1: Inappropriate Cell Model or Insult.
-
Troubleshooting: this compound has shown neuroprotective effects in various cell models against different insults like oxidative stress and apoptosis. Ensure your chosen cell line and neurotoxic stimulus are relevant to the pathways modulated by this compound.
-
-
Possible Cause 2: Drug Concentration.
-
Troubleshooting: The neuroprotective and antioxidant activities of this compound have been observed at concentrations much lower than those required for MAO or AChE inhibition. Perform a concentration-response curve to identify the optimal concentration for neuroprotection in your specific assay.
-
Quantitative Data
Table 1: Summary of this compound Efficacy in Preclinical Models
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Aged Wistar rats (16 months old) | 1 mg/kg/day | Oral (in drinking water) | 6 months | Prevented age-related spatial memory deficits; Reduced age-related increase in activated microglia and astrocytes. | |
| Aged Wistar rats | 8.5 mg/kg/day | Oral | Chronic | Inhibited brain cholinesterase by ~30% and MAO-A and -B by 55-59%; Less effective in preventing memory impairment compared to the lower dose. | |
| Rats | 12-35 mg/kg | Oral | - | Antagonized scopolamine-induced spatial memory impairments. | |
| Rats | 52 mg/kg for 21 days | Oral | 21 days | Inhibited hippocampal and striatal MAO-A and -B by >90%; Increased striatal dopamine and serotonin levels; Inhibited striatal cholinesterase activity by ~50%. |
Table 2: Summary of Phase 2 Clinical Trial Results in Mild Cognitive Impairment (MCI)
| Outcome | This compound (10 mg/d) | Placebo | p-value | Reference(s) |
| Progression to Alzheimer's Disease | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 | |
| Whole-Brain Volume Decrease | Less decrease | More decrease | 0.025 | |
| Hippocampus Volume Decrease | Less decrease | More decrease | 0.043 | |
| Serious Adverse Events | 26 of 103 patients | 28 of 107 patients | - |
Experimental Protocols
1. Morris Water Maze for Spatial Memory Assessment in Rodents
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.8 m diameter) filled with opaque water. A submerged escape platform.
-
Procedure:
-
Acquisition Phase (e.g., 4 trials/day for 5 days): The rat is placed in the water at different starting positions and must find the hidden platform. The latency to find the platform is recorded. If the rat does not find the platform within a set time (e.g., 90 seconds), it is guided to it.
-
Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
2. Immunohistochemistry for Glial Activation
-
Objective: To quantify the activation of microglia and astrocytes in brain tissue.
-
Procedure:
-
Tissue Preparation: Animals are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and cryoprotected. Coronal sections are cut using a cryostat.
-
Staining: Brain sections are incubated with primary antibodies specific for markers of activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Visualization: A secondary antibody conjugated to a fluorescent marker or an enzyme (for chromogenic detection) is used for visualization.
-
Analysis: The number and morphology of stained cells are quantified using microscopy and image analysis software.
-
Visualizations
Caption: Dual inhibitory and neuroprotective actions of this compound.
Caption: this compound's modulation of APP processing pathways.
Caption: A typical experimental workflow for preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 4. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Glial Cell Overgrowth in (S)-Ladostigil-Treated Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Ladostigil in neuronal cultures and encountering issues with glial cell overgrowth.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause glial cell proliferation in neuronal cultures?
Currently, there is no direct evidence to suggest that this compound promotes glial cell proliferation. In fact, preclinical studies indicate that Ladostigil reduces glial activation (gliosis) and suppresses the release of pro-inflammatory cytokines from microglia, which can be associated with reactive gliosis.[1][2] However, primary neuronal cultures are inherently prone to glial overgrowth due to the presence of proliferating glial progenitor cells in the initial tissue isolate.[3] The presence of this compound in the culture medium is unlikely to be the primary cause of glial proliferation but should be considered as one of the experimental variables.
Q2: What are the known effects of this compound on glial cells?
This compound, a multimodal neuroprotective agent, has been shown to have significant anti-inflammatory effects on glial cells, particularly microglia.[4] It reduces the secretion of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 from activated microglia.[5] This action is mediated, in part, through the modulation of signaling pathways like protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). In vivo studies have demonstrated that Ladostigil can prevent age-related and injury-induced activation of both astrocytes and microglia.
Q3: What is the recommended concentration of this compound for in vitro neuronal studies?
The optimal concentration of this compound can vary depending on the specific cell type and experimental endpoint. For neuroprotective effects in neuronal cell lines, concentrations typically range from 10 nM to 10 µM. In primary microglial cultures, concentrations as low as 1 x 10⁻¹¹ M have been shown to reduce pro-inflammatory cytokine secretion. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal culture system.
Troubleshooting Guides
Problem 1: Excessive Glial Cell (Astrocyte and/or Microglia) Overgrowth in this compound-Treated Cultures
Initial Assessment:
-
Confirm Glial Identity: Use immunocytochemistry to stain for glial-specific markers such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia. This will help identify the predominant proliferating cell type.
-
Assess Neuronal Health: Co-stain with a neuron-specific marker like β-III tubulin or MAP2 to evaluate neuronal morphology and density.
-
Review Culture Protocol: Double-check the dissection technique, cell seeding density, and the composition of the culture medium. Sub-optimal conditions can favor glial proliferation.
Potential Solutions:
-
Option A: Introduce an Anti-mitotic Agent
Anti-mitotic agents are commonly used to control glial proliferation in neuronal cultures. However, they can have neurotoxic side effects. Given that this compound has neuroprotective and antioxidant properties, it may help mitigate the neurotoxicity of these agents, although this needs to be empirically tested.
Anti-mitotic Agent Recommended Starting Concentration Treatment Duration Key Considerations Cytosine Arabinoside (Ara-C) 1-5 µM 24-48 hours Can be neurotoxic; its toxicity is mediated by reactive oxygen species (ROS). 5-Fluoro-2'-deoxyuridine (FUdR) 5-20 µM 24-48 hours Often used in combination with Uridine (in a 1:1 molar ratio) to reduce toxicity. Experimental Suggestion: Based on the known antioxidant properties of Ladostigil, it is hypothesized that its presence may counteract the ROS-mediated neurotoxicity of Ara-C. Researchers could investigate if co-treatment with this compound allows for effective glial control with Ara-C at concentrations that are less harmful to neurons.
-
Option B: Culture Medium Optimization
The composition of the culture medium significantly influences the balance of neuronal and glial cell growth.
-
Serum-Free Medium: Utilize a serum-free culture medium such as Neurobasal medium supplemented with B-27. Serum contains growth factors that promote glial proliferation.
-
Commercial Glial Growth Inhibitors: Consider using commercially available supplements designed to suppress glial outgrowth, such as CultureOne™ Supplement.
-
-
Option C: Mechanical Removal
For cultures with localized patches of dense glial growth, mechanical removal can be a gentle option. This involves using a sterile pipette tip to gently scrape away the glial cell layer, followed by a medium change to remove the dislodged cells.
Problem 2: Neuronal Health Appears Compromised After Treatment with this compound and an Anti-mitotic Agent
Initial Assessment:
-
Evaluate Toxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to quantify cell death.
-
Assess Morphology: Examine neuronal morphology for signs of stress, such as neurite blebbing or fragmentation.
-
Check Concentrations: Verify the final concentrations of both this compound and the anti-mitotic agent in the culture medium.
Potential Solutions:
-
Reduce Anti-mitotic Agent Concentration/Duration: The neurotoxic effects of agents like Ara-C are dose and time-dependent. Try reducing the concentration or the duration of the treatment.
-
Optimize this compound Pre-treatment: Pre-incubating the cultures with this compound for 24 hours before adding the anti-mitotic agent may enhance its neuroprotective effects.
-
Antioxidant Supplementation: The neurotoxicity of Ara-C has been linked to oxidative stress. While this compound has antioxidant properties, supplementing the culture medium with other antioxidants like N-acetylcysteine or glutathione during anti-mitotic treatment could provide additional protection.
Experimental Protocols
Protocol 1: Immunocytochemistry for Neuronal and Glial Markers
-
Fixation: Fix cultures in 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% normal goat serum (or other appropriate serum) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-GFAP for astrocytes, mouse anti-β-III tubulin for neurons) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594, goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash with PBS and mount coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Protocol 2: Application of Anti-mitotic Agent (Ara-C)
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Cytosine Arabinoside (Ara-C) in sterile, nuclease-free water. Aliquot and store at -20°C.
-
Determine Optimal Timing: The timing of Ara-C addition is critical. Adding it too early can impact neuronal development, while adding it too late may be ineffective against established glial layers. A common starting point is to add Ara-C 24-72 hours after initial cell plating.
-
Treatment: Dilute the Ara-C stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-5 µM).
-
Medium Exchange: Remove half of the existing culture medium from each well and replace it with the medium containing Ara-C.
-
Incubation: Incubate the cultures for 24-48 hours.
-
Washout: After the treatment period, remove the medium containing Ara-C and replace it with fresh, pre-warmed culture medium (containing this compound if it is part of the experimental design).
Visualizations
Caption: Experimental workflow for managing glial overgrowth.
Caption: this compound's signaling pathways in glial cells.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S)-Ladostigil and Rasagiline for Neuroprotection in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of (S)-Ladostigil and Rasagiline, two propargylamine-based irreversible monoamine oxidase (MAO) inhibitors, in preclinical models of Parkinson's disease (PD). While both compounds have demonstrated significant neuroprotective potential, they exhibit distinct pharmacological profiles. Rasagiline is a selective MAO-B inhibitor, whereas this compound, developed from the pharmacophore of rasagiline, is a multimodal drug that inhibits both MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1][2][3]. This guide synthesizes experimental data from various in vivo and in vitro studies to facilitate an objective comparison of their performance.
Quantitative Data Comparison
The following tables summarize the neuroprotective effects of this compound and Rasagiline in key preclinical models of Parkinson's disease. It is important to note that the data presented are compiled from separate studies, and direct head-to-head comparisons in the same experimental setup are limited. Variations in experimental protocols, such as toxin dosage and treatment regimens, should be considered when interpreting these results.
In Vivo Neuroprotection: MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study the neurodegeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
| Compound | Model | Key Parameter | Treatment Regimen | Result | Reference |
| This compound | MPTP-induced Parkinsonism in mice | Striatal Dopamine Levels | 26 mg/kg/day for 14 days | Completely prevented the depletion of striatal dopamine | [2] |
| Rasagiline | MPTP-induced Parkinsonism in mice | Striatal Dopamine Levels | 0.05 mg/kg (oral administration) post-MPTP lesion | Restored the loss of striatal dopamine content | [4] |
| Rasagiline | MPTP-induced Parkinsonism in mice | Striatal Dopamine Turnover Rate (DOPAC+HVA/DA) | 0.1-1 mg/kg (single subcutaneous administration) | Did not significantly lower the elevated striatal dopamine turnover rate |
In Vitro Neuroprotection: SH-SY5Y Cell Model
The human neuroblastoma SH-SY5Y cell line is a common in vitro model used to study the mechanisms of neurotoxicity and neuroprotection in Parkinson's disease. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is frequently used to induce cell death.
| Compound | Model | Key Parameter | Treatment | Result | Reference |
| This compound | Sin1-induced chronic oxidative stress in SH-SY5Y cells | Cell Viability | Pre-incubation with 5.4 µM Ladostigil for 2 hours | Improved cell viability from ~18% to ~75% in the presence of 300 µM Sin1 | |
| This compound | H2O2-induced acute oxidative stress in SH-SY5Y cells | Oxidized Cells | Pre-incubation with 5.4 µM Ladostigil for 2 hours | Significantly reduced the fraction of oxidized cells from ~28% to ~87% of control | |
| Rasagiline | MPP+-induced apoptosis in SH-SY5Y cells | DNA Fragmentation | Pre-treatment with 100 µM Rasagiline | Abolished MPP+-induced DNA fragmentation | |
| Rasagiline | MPP+-induced apoptosis in SH-SY5Y cells | Caspase-3 Activity | Pre- or co-treatment with Rasagiline | Abolished the increase in caspase-3 activity |
Experimental Protocols
In Vivo: MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effect of a compound against MPTP-induced dopaminergic neurodegeneration in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: A common regimen involves four intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 17.5-20 mg/kg) at 2-hour intervals. Another regimen consists of a single daily injection of 30 mg/kg MPTP for five consecutive days.
-
Drug Treatment: The test compound (e.g., this compound or Rasagiline) is administered at a specified dose and route (e.g., oral gavage, subcutaneous injection). Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
-
Endpoint Analysis (typically 7-21 days post-MPTP):
-
Neurochemical Analysis: Striatal levels of dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.
-
In Vitro: Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the ability of a compound to protect neuronal cells from MPP+-induced cytotoxicity.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Rasagiline) for a specified duration (e.g., 2-24 hours) before the addition of the neurotoxin.
-
Toxin Exposure: The culture medium is replaced with a medium containing MPP+ (e.g., 0.5-1.5 mM) to induce cytotoxicity. Control wells receive only the vehicle.
-
Incubation: Cells are incubated with the toxin and the test compound for 24 to 48 hours.
-
Cell Viability Assessment: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and cell viability is expressed as a percentage of the control.
-
Apoptosis Assays (Optional): To further investigate the mechanism of cell death, assays for DNA fragmentation (e.g., TUNEL or ELISA-based methods) and caspase activity can be performed.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathways
Both this compound and Rasagiline exert their neuroprotective effects through multiple signaling pathways. The propargylamine moiety in both molecules is crucial for their anti-apoptotic properties, which are independent of MAO inhibition. These include the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-survival signaling cascades involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).
References
- 1. benchchem.com [benchchem.com]
- 2. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative efficacy of (S)-Ladostigil and Donepezil in cognitive enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (S)-Ladostigil and Donepezil for cognitive enhancement, drawing upon available preclinical and clinical data. While direct head-to-head clinical trials are not available, this document synthesizes existing evidence to inform research and development in neurotherapeutics.
Overview and Mechanism of Action
This compound and Donepezil offer distinct pharmacological approaches to cognitive enhancement. Donepezil is a well-established acetylcholinesterase inhibitor, while this compound is a multimodal compound with a broader mechanism of action.
This compound is a novel drug that combines the neuroprotective effects of rasagiline with cholinesterase inhibition.[1][2] It acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as a brain-selective inhibitor of monoamine oxidase A and B (MAO-A and MAO-B).[2][3] This multimodal action is intended to address not only the cholinergic deficit seen in neurodegenerative diseases but also to provide neuroprotection through the regulation of neurotransmitter levels and reduction of oxidative stress.[4]
Donepezil is a selective and reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, a key neurotransmitter involved in learning and memory, Donepezil increases its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While its primary role is symptomatic improvement, some research suggests it may also have disease-modifying effects, including reducing amyloid-β (Aβ) burden and inflammation.
Signaling Pathways
The distinct mechanisms of this compound and Donepezil are illustrated in their respective signaling pathways.
Preclinical Efficacy: A Comparative Analysis
Preclinical studies in animal models provide the primary basis for a direct comparison of this compound and Donepezil. The following tables summarize quantitative data from key behavioral tests used to assess cognitive function.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory.
| Drug | Animal Model | Dosage | Key Findings (Escape Latency) | Citation |
| This compound | Aged Rats | 1 mg/kg/day | Prevented age-related deficits in spatial memory. | |
| This compound | Scopolamine-induced amnesia in rats | Not specified | Antagonized scopolamine-induced impairment in spatial memory. | |
| Donepezil | Healthy Young Rats | Not specified | Ameliorated memory functions and accelerated acquisition of localizing knowledge. | |
| Donepezil | Amyloid-beta induced Alzheimer's model (Rats) | 4 mg/kg (oral) | Combination with environmental enrichment was effective in restoring spatial memory. |
Novel Object Recognition (NOR)
The Novel Object Recognition test evaluates an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.
| Drug | Animal Model | Dosage | Key Findings (Discrimination Index) | Citation |
| This compound | Data not available in direct comparison | - | - | |
| Donepezil | APP/PS1 Transgenic Mice | Not specified | Significantly improved cognitive function in the novel object recognition test. |
Note: Direct comparative preclinical studies measuring the same cognitive endpoints with both drugs are limited. The data presented is compiled from various independent studies.
Experimental Protocols
Morris Water Maze (MWM) Protocol
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Habituation: Animals are handled and allowed to swim in the pool without the platform to acclimate.
-
Acquisition Phase: Over several days, animals are placed in the pool from different starting locations and timed on how long it takes to find the hidden platform (escape latency).
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Collection: Key metrics include escape latency, path length to the platform, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Protocol
-
Objective: To assess recognition memory.
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded.
-
-
Data Collection: The primary metric is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Clinical Efficacy
Clinical data for this compound and Donepezil are derived from different patient populations and stages of clinical development, precluding a direct comparison of efficacy.
This compound
A phase 2, three-year, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of low-dose this compound (10 mg/day) in patients with Mild Cognitive Impairment (MCI).
| Trial | Primary Outcome | Key Findings | Citation |
| Phase 2 (NCT01429623) | Progression from MCI to Alzheimer's Disease | Ladostigil did not significantly delay progression to dementia compared to placebo. However, a potential effect on reducing the rate of whole-brain and hippocampal atrophy was observed. |
Donepezil
Donepezil has been extensively studied in numerous large-scale, randomized, placebo-controlled trials for the treatment of mild, moderate, and severe Alzheimer's disease.
| Cognitive Measure | Key Findings from Meta-Analyses | Citation |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Consistently shows a statistically significant, albeit modest, improvement in cognitive function compared to placebo. | |
| Mini-Mental State Examination (MMSE) | Demonstrates a statistically significant benefit in slowing cognitive decline compared to placebo. |
Summary and Future Directions
This compound and Donepezil represent two distinct strategies for cognitive enhancement. Donepezil's efficacy as a symptomatic treatment for Alzheimer's disease is well-established through extensive clinical trials. Its mechanism is centered on the potentiation of cholinergic neurotransmission.
This compound, with its multimodal mechanism targeting both cholinesterase and monoamine oxidase, alongside its neuroprotective properties, offers a broader therapeutic potential. However, clinical evidence for its cognitive-enhancing effects is still emerging and has not yet demonstrated superiority over placebo in delaying the progression of MCI.
The lack of direct head-to-head clinical trials comparing this compound and Donepezil is a significant gap in the current literature. Future research should aim to conduct such trials to provide a definitive comparison of their efficacy and safety profiles in various patient populations. Furthermore, the exploration of biomarkers to identify patient subgroups that may respond preferentially to either treatment would be a valuable avenue for future investigation. This would enable a more personalized approach to the treatment of cognitive decline.
References
- 1. sciedu.ca [sciedu.ca]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcnlab.ca [tcnlab.ca]
Validating the Disease-Modifying Effects of (S)-Ladostigil in Alzheimer's Models: A Comparative Guide
This guide provides an objective comparison of (S)-Ladostigil's performance with other alternatives in preclinical Alzheimer's disease (AD) models, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of multimodal neuroprotective agents.
This compound is a novel multimodal drug designed to address the complex pathophysiology of Alzheimer's disease. It combines the neuroprotective properties of a monoamine oxidase (MAO) inhibitor with the symptomatic relief of a cholinesterase (ChE) inhibitor in a single molecule.[1][2][3] This dual action, along with its anti-inflammatory and antioxidant effects, positions it as a potential disease-modifying agent.[4][5]
Mechanism of Action
This compound's therapeutic potential stems from its ability to engage multiple targets involved in the neurodegenerative cascade of Alzheimer's disease:
-
Dual Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition: Ladostigil inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing acetylcholine levels to improve cognitive function. Simultaneously, it provides brain-selective inhibition of MAO-A and MAO-B, which not only offers potential antidepressant effects but also contributes to its neuroprotective profile. The inhibition of MAO is brain-selective, with minimal impact on peripheral MAO in the liver and small intestine, suggesting a lower risk of tyramine-related cardiovascular side effects.
-
Neuroprotection: Preclinical studies have demonstrated that Ladostigil possesses potent neuroprotective and anti-apoptotic activities. These effects are mediated through several signaling pathways, including the regulation of amyloid precursor protein (APP) processing towards the non-amyloidogenic alpha-secretase pathway, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling, and regulation of the Bcl-2 family of proteins to inhibit cell death markers.
-
Anti-inflammatory and Antioxidant Effects: Ladostigil has been shown to reduce the release of pro-inflammatory cytokines from activated microglia, the brain's resident immune cells. By suppressing neuroinflammation and reducing oxidative stress, Ladostigil may mitigate the chronic inflammatory state observed in the AD brain.
Data Presentation
The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound with other cognitive enhancers.
Table 1: Effects of this compound on Cognitive Performance in Rodent Models
| Animal Model | Behavioral Task | Drug | Dosage | Key Findings |
| Aged Rats | Morris Water Maze | Ladostigil | 1 mg/kg/day | Prevented age-related deficits in spatial memory. |
| Aged Wistar Rats | Morris Water Maze | Ladostigil | 1 mg/kg/day (chronic) | Prevented the loss of reference memory. |
| Aged Wistar Rats | Morris Water Maze | Ladostigil | 8.5 mg/kg/day (chronic) | Less effective in preventing memory impairment compared to the 1 mg/kg/day dose. |
| Rats (Scopolamine-induced memory impairment) | Spatial Memory Task | Ladostigil | 12-35 mg/kg (oral) | Antagonized scopolamine-induced spatial memory impairments. |
| Rats (Streptozotocin-induced memory impairment) | Episodic and Spatial Memory Tasks | Ladostigil | Not Specified | Reduced deficits in episodic and spatial memory. |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Model | Experiment | Drug | Concentration/Dose | Key Findings |
| SK-N-SH Neuroblastoma Cells (Apoptotic Model) | Cell Viability Assay | Ladostigil | IC50 = 1.05 µM | Dose-dependently decreased cell death via inhibition of caspase-3 activation. |
| Primary Mouse Microglia (LPS/BzATP stimulated) | Cytokine Secretion Assay | Ladostigil | 1 x 10⁻¹¹ M | Reduced secretion of pro-inflammatory cytokines IL-1β and IL-6 by approximately 50%. |
| Aged Wistar Rats | Immunohistochemistry | Ladostigil | 1 mg/kg/day (6 months) | Reduced the age-related increase in activated microglia and astrocytes in the hippocampus and white matter. |
| SH-SY5Y Cells (Oxidative Stress Model) | Cell Viability Assay | Ladostigil | Not Specified | Partially reversed the decline in cell viability and increase in oxidative levels induced by H2O2 or Sin1. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
1. Alzheimer's Disease Animal Models
-
Aged Rodents: Aged rats (e.g., Wistar rats, 16 months or older) are frequently used to model age-related cognitive decline. These models naturally exhibit some of the neuropathological changes seen in AD, such as glial activation.
-
Transgenic Mouse Models: To study specific pathologies, transgenic mice are used. Common models include:
-
APP/PS1 Mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to accelerated amyloid plaque deposition.
-
5XFAD Mice: These mice express five familial AD mutations in the APP and PS1 genes, resulting in rapid and aggressive amyloid pathology, gliosis, and neuronal loss.
-
3xTg-AD Mice: These mice express three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles.
-
2. Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A large circular pool (90-150 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water's surface. The room contains various distal visual cues for the animal to use for navigation.
-
Procedure:
-
Acquisition Phase: The mouse is placed in the water at different starting points and must find the hidden platform. Each trial lasts for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform, it is gently guided to it. This is repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
3. Immunohistochemistry for Amyloid-β (Aβ) Plaques
This technique is used to visualize and quantify Aβ deposition in brain tissue.
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected in a sucrose solution. Coronal sections are cut using a cryostat or microtome.
-
Antigen Retrieval: To expose the Aβ epitope, sections are pre-treated, often with formic acid (e.g., 70-95% for 5-20 minutes).
-
Staining Protocol:
-
Sections are washed and incubated in a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin complex (ABC) reagent conjugated to horseradish peroxidase (HRP) is applied.
-
The signal is visualized by adding a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.
-
-
Quantification: Images of stained sections are captured, and the Aβ plaque load (the percentage of the area covered by plaques) is quantified using image analysis software like ImageJ.
4. Western Blot for Tau Phosphorylation
Western blotting is used to detect and quantify the levels of total and phosphorylated tau protein in brain homogenates.
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.
-
SDS-PAGE and Transfer: Protein samples are denatured, loaded onto an SDS-polyacrylamide gel, and separated by size via electrophoresis. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific binding.
-
The membrane is incubated with a primary antibody specific for a particular phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) or total tau.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The intensity of the bands is quantified using densitometry. The levels of phosphorylated tau are typically normalized to the levels of total tau or a loading control protein (e.g., β-actin or GAPDH).
Visualizations
dot
Caption: Neuroprotective signaling pathways modulated by this compound.
dot
Caption: Experimental workflow for preclinical evaluation of neuroprotective drugs.
dot
References
- 1. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)-Ladostigil and Other Selective MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (S)-Ladostigil, a multimodal neuroprotective agent, with other selective monoamine oxidase-B (MAO-B) inhibitors, primarily selegiline and rasagiline. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is a novel compound that exhibits a broader pharmacological profile than traditional selective MAO-B inhibitors.[1] It was designed by combining the pharmacophore of rasagiline, a potent MAO-B inhibitor, with a carbamate moiety reminiscent of rivastigmine, a cholinesterase inhibitor.[2][3] This dual-action approach, targeting both monoaminergic and cholinergic systems, makes it a candidate for complex neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5] Selegiline and rasagiline are well-established selective, irreversible MAO-B inhibitors used in the management of Parkinson's disease. While all three drugs demonstrate neuroprotective potential, their efficacy profiles differ due to their distinct mechanisms of action.
Mechanism of Action and Enzymatic Inhibition
This compound is unique in its ability to inhibit both MAO-A and MAO-B in the brain, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In contrast, selegiline and rasagiline are highly selective for MAO-B. Rasagiline is noted to be a more potent MAO-B inhibitor than selegiline. The multimodal action of Ladostigil suggests a broader therapeutic potential, particularly in dementias where both cholinergic and monoaminergic deficits are present.
A key feature of Ladostigil is that its neuroprotective properties are not solely dependent on MAO-B inhibition. The N-propargylamine moiety, which it shares with rasagiline, confers significant neuroprotective effects through the modulation of intracellular signaling pathways that promote cell survival. In fact, the S-isomer of Ladostigil, which lacks MAO inhibitory activity, still demonstrates neuroprotective capabilities.
Comparative Enzymatic Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound, rasagiline, and selegiline against key enzymes. Lower IC50 values indicate greater potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| This compound | Data not consistently reported | ~0.08 - 0.6 | ~0.09 - 0.9 | ~0.2 - 2.5 |
| Rasagiline | >1000 | ~0.004 - 0.014 | Not applicable | Not applicable |
| Selegiline | ~10 | ~0.01 - 0.05 | Not applicable | Not applicable |
(Data sourced from preclinical studies.)
Preclinical Efficacy in Neurodegenerative Disease Models
The neuroprotective effects of this compound, rasagiline, and selegiline have been evaluated in various preclinical models of neurodegeneration.
Parkinson's Disease Models
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, both selegiline and rasagiline have shown efficacy in protecting dopaminergic neurons and preserving motor function. This compound also prevents MPTP-induced parkinsonism in mice. Chronic administration of Ladostigil has been shown to completely prevent the depletion of striatal dopamine by MPTP.
Alzheimer's Disease Models
In models relevant to Alzheimer's disease, this compound's dual cholinesterase and MAO inhibition is particularly relevant. It has been shown to antagonize scopolamine-induced impairment in spatial memory in rats, indicating a significant increase in brain cholinergic activity. Both rasagiline and selegiline have also been investigated for their potential in Alzheimer's disease, with studies suggesting they may modulate amyloid precursor protein (APP) processing and reduce amyloid-beta (Aβ) production.
Comparative Neuroprotective Effects
The following table provides a qualitative and quantitative comparison of the neuroprotective effects of this compound, rasagiline, and selegiline from various preclinical models.
| Feature | This compound | Rasagiline | Selegiline |
| Neuroprotection in MPTP Model | Prevents nigrostriatal dopamine neuron degeneration. | Protects dopaminergic neurons and preserves motor function. | Protects dopaminergic neurons and preserves motor function. |
| Effect on APP Processing | Favors non-amyloidogenic alpha-secretase pathway. | Modulates APP and Aβ processing. | Regulates APP cleavage and inhibits Aβ plaque formation. |
| Anti-apoptotic Effects | Upregulates Bcl-2, downregulates Bax. | Upregulates anti-apoptotic proteins. | Upregulates anti-apoptotic proteins. |
| Antioxidant Activity | Demonstrates antioxidant properties. | Reduces oxidative stress. | Reduces oxidative stress. |
| Cognitive Enhancement | Antagonizes scopolamine-induced memory impairment. | Improves memory deficits in AD animal models. | Improves memory deficits in AD animal models. |
Signaling Pathways
The neuroprotective effects of this compound and other MAO-B inhibitors are mediated by complex signaling cascades. This compound activates the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for promoting cell survival and plasticity. Selegiline also influences these pathways, contributing to the upregulation of anti-apoptotic proteins and neurotrophic factors.
Caption: this compound's neuroprotective signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments used to assess the efficacy of these MAO-B inhibitors.
In Vitro MAO-B Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against monoamine oxidase-B.
Materials:
-
Human recombinant MAO-B enzyme
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Substrate (e.g., Kynuramine)
-
Test compound and a positive control (e.g., Selegiline)
-
96-well microplates
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control. Dilute the MAO-B enzyme and substrate to their working concentrations in the assay buffer.
-
Assay Setup: Add the test compound dilutions to the wells of the microplate.
-
Enzyme Addition: Add the diluted MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 20 minutes at 37°C).
-
Detection: Measure the product formation using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for in vitro MAO-B inhibition assay.
In Vivo MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of a test compound against MPTP-induced dopaminergic neurodegeneration in mice.
Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
Procedure:
-
Drug Administration: Administer the test compound (e.g., this compound, selegiline, or rasagiline) or vehicle to the mice for a specified period before and/or during MPTP administration.
-
MPTP Induction: Induce parkinsonism by administering MPTP hydrochloride subcutaneously or intraperitoneally. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field) to assess motor function at different time points after MPTP administration.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Measure striatal dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Data Analysis: Compare the behavioral, neurochemical, and immunohistochemical outcomes between the treatment groups and the MPTP-only control group.
In Vivo Scopolamine-Induced Amnesia Model
Objective: To assess the ability of a test compound to reverse cognitive deficits induced by the cholinergic antagonist scopolamine.
Animals: Rats or mice are commonly used.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Scopolamine Induction: After a specific pre-treatment time, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce amnesia.
-
Behavioral Testing: Conduct cognitive tests such as the Morris water maze, passive avoidance test, or Y-maze to assess learning and memory.
-
Morris Water Maze: This test assesses spatial learning and memory by measuring the time it takes for the animal to find a hidden platform in a pool of water.
-
Passive Avoidance Test: This test evaluates fear-motivated memory by assessing the animal's latency to enter a dark compartment where it previously received a mild foot shock.
-
-
Data Analysis: Compare the performance in the behavioral tests between the different treatment groups.
Conclusion
This compound presents a promising multimodal approach for the treatment of neurodegenerative diseases, distinguishing itself from traditional selective MAO-B inhibitors like selegiline and rasagiline through its additional cholinesterase inhibitory activity. Preclinical data suggests that its neuroprotective effects are robust and stem from a combination of MAO inhibition, cholinergic enhancement, and direct effects on pro-survival signaling pathways. While selegiline and rasagiline have well-established efficacy, particularly in Parkinson's disease, the broader mechanism of this compound may offer advantages in conditions with more complex pathologies, such as Alzheimer's disease and dementia with Lewy bodies. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy of these compounds in patient populations.
References
Cross-validation of (S)-Ladostigil's Neuroprotective Effects in Different Cell Lines: A Comparative Guide
(S)-Ladostigil, a multimodal drug, has shown significant promise in preclinical studies for the treatment of neurodegenerative diseases. Its neuroprotective actions stem from a combination of monoamine oxidase (MAO) and cholinesterase (ChE) inhibition, alongside anti-apoptotic and antioxidant activities.[1][2] This guide provides a comparative analysis of the neuroprotective effects of this compound in various neuronal cell lines, presenting supporting experimental data, detailed protocols, and key signaling pathways.
This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other neuroprotective agents.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of this compound has been evaluated in several in vitro models of neuronal damage. The following tables summarize the quantitative data on cell viability and apoptosis in commonly used neuronal cell lines, comparing this compound with its structural predecessor, Rasagiline.
Table 1: Neuroprotective Effect of this compound on Cell Viability in SH-SY5Y Cells
| Treatment Condition | Concentration | Cell Viability (%) | Reference |
| Control (untreated) | - | 100 | [3] |
| H₂O₂ (80 µM) | - | ~95 | [3] |
| H₂O₂ (300 µM) | - | ~20 | |
| This compound (5.4 µM) + H₂O₂ (80 µM) | 5.4 µM | ~100 | |
| Sin1 (300 µM) | - | 18 | |
| This compound (pre-incubation) + Sin1 (300 µM) | - | ~75 |
Table 2: Anti-apoptotic Effects of this compound in SK-N-SH Cells
| Treatment | Parameter | IC₅₀ | Reference |
| This compound | Inhibition of Caspase-3 Activation | 1.05 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to assess the neuroprotective effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol is designed to assess the neuroprotective effects of compounds against neurotoxins in the SH-SY5Y human neuroblastoma cell line.
a. Cell Culture and Plating:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal calf serum (FCS) and L-Alanyl-L-Glutamine.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allow them to adhere overnight.
b. Treatment:
-
Pre-treat the cells with varying concentrations of this compound or a comparator compound for a specified period (e.g., 2 hours) before adding the neurotoxin.
-
Induce cytotoxicity by replacing the culture medium with a medium containing a neurotoxin (e.g., 300 µM 3-morpholinosydnonimine - Sin1). Control wells should receive only the vehicle.
-
Incubate the cells with the toxin and the test compounds for 24 to 48 hours.
c. MTT Assay and Data Analysis:
-
Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Detection using Annexin V Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
a. Cell Preparation:
-
Seed cells in a T25 culture flask and incubate for 48 hours.
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 670 x g for 5 minutes.
-
Resuspend the cell pellet in annexin-binding buffer.
b. Staining:
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
c. Flow Cytometry Analysis:
-
Add 400 µL of annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Distinguish between cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through complex intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing neuroprotection.
Experimental workflow for in vitro neuroprotection assay.
This compound's neuroprotective signaling pathway.
References
A Comparative Guide to the In Vivo Neurogenic Effects of (S)-Ladostigil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neurogenic effects of (S)-Ladostigil, a multimodal drug with potential therapeutic applications in neurodegenerative diseases. Drawing on available preclinical data, this document contrasts this compound with other relevant compounds, offering insights into its unique mechanisms of action and neurogenic potential.
Introduction to this compound and its Multifaceted Mechanism
This compound is a novel neuroprotective agent that exhibits a dual inhibitory action against both cholinesterase and brain-selective monoamine oxidase (MAO)-A and -B.[1][2][3] This multimodal activity profile distinguishes it from many existing treatments for neurodegenerative disorders. Beyond its enzymatic inhibition, this compound has demonstrated potent anti-apoptotic, anti-inflammatory, and antioxidant properties.[4][5] Preclinical studies suggest that these diverse actions contribute to its ability to enhance neurogenesis and provide cognitive benefits. The drug is a chimeric compound, integrating the neuroprotective propargylamine moiety of rasagiline with the carbamate cholinesterase inhibitory function of rivastigmine.
Comparative Analysis of Neurogenic Effects
While direct head-to-head in vivo studies quantitatively comparing the neurogenic effects of this compound with other compounds are limited in the available scientific literature, this section synthesizes existing data to provide a comparative overview. The following tables summarize the reported effects of this compound and its relevant comparators—Rasagiline, Rivastigmine, and Donepezil—on neurogenesis and related markers.
Table 1: Qualitative and Quantitative In Vivo Neurogenic Effects of this compound and Comparator Compounds
| Compound | Animal Model | Dosage | Key Neurogenic Findings | Quantitative Data (where available) | Citation |
| This compound | Aged Rats | 1 mg/kg/day for 6 months | Prevented age-related memory decline and was suggested to positively affect neurogenesis and cellular homeostasis. Gene expression analysis showed effects on genes involved in neurogenesis and synapse formation. | Data on the number of new neurons is primarily qualitative. A phase 2 trial in humans with Mild Cognitive Impairment showed reduced hippocampal volume loss. | |
| Rasagiline | Mouse model of Parkinson's Disease (post-MPTP) | Not specified | Possesses neurorescue/neurogenesis activity in midbrain dopaminergic neurons. | Increased survival of dopaminergic neurons in vitro. In vivo quantitative data on hippocampal neurogenesis is not specified. | |
| Rivastigmine | Olfactory bulbectomized mice | 0.1-1.0 mg/kg/day for 2 weeks | Rescued impaired hippocampal neurogenesis in a 5-HT1A receptor-dependent manner. | Specific cell counts not provided in the abstract. | |
| Donepezil | Normal Rats | 0.5 or 2 mg/kg/day for 4 weeks | Increased the number of BrdU-positive cells in the dentate gyrus. | Dose-dependently increased the number of BrdU-positive cells. | |
| Donepezil | Rat model of vascular dementia | 10 mg/kg/day for 3 weeks | Increased the number of BrdU-positive cells in the dentate gyrus. | Significantly increased the number of BrdU-positive cells. |
Table 2: Mechanistic Comparison of this compound and Alternatives
| Compound | Primary Mechanism of Action | Secondary Mechanisms Related to Neuroprotection/Neurogenesis | Citation |
| This compound | Dual Cholinesterase and MAO-A/B Inhibitor | Anti-inflammatory, antioxidant, anti-apoptotic; regulation of APP processing; activation of PKC and MAPK signaling pathways. | |
| Rasagiline | Selective irreversible MAO-B Inhibitor | Neuroprotective and anti-apoptotic properties; induction of neurotrophic factors (BDNF, GDNF). | |
| Rivastigmine | Non-competitive Cholinesterase and Butyrylcholinesterase Inhibitor | May enhance nerve growth factor-induced neurite outgrowth via sigma-1 and sigma-2 receptors. | |
| Donepezil | Selective Acetylcholinesterase Inhibitor | May enhance the survival of newborn neurons via CREB signaling. |
Experimental Protocols
To facilitate the replication and validation of studies assessing in vivo neurogenesis, detailed methodologies for key experiments are provided below.
Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry for Cell Proliferation and Survival
Objective: To label and quantify newly divided cells in the brain, providing a measure of cell proliferation and survival.
Protocol:
-
BrdU Administration:
-
Prepare a sterile solution of 5-Bromo-2'-deoxyuridine (BrdU) in a suitable vehicle (e.g., 0.9% saline).
-
Administer BrdU to the animals via intraperitoneal (i.p.) injection. A typical dosage for rats is 50 mg/kg. The injection schedule can be varied depending on the experimental question (e.g., a single injection to label proliferating cells at a specific time point, or multiple injections over several days to label a larger cohort of dividing cells).
-
-
Tissue Preparation:
-
At the desired time point after BrdU administration (e.g., 24 hours for proliferation studies, or several weeks for cell survival and differentiation studies), deeply anesthetize the animal.
-
Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the brain tissue.
-
Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in a sucrose solution (e.g., 30% sucrose in PBS).
-
Section the brain using a cryostat or vibratome. Coronal sections of 40-50 µm thickness are typically used for hippocampal analysis.
-
-
Immunohistochemistry:
-
Wash free-floating sections in PBS.
-
To denature the DNA and expose the BrdU epitope, incubate the sections in 2N HCl at 37°C for 30 minutes, followed by neutralization in a borate buffer (pH 8.5).
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal serum from the species in which the secondary antibody was raised) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against BrdU (e.g., rat anti-BrdU) diluted in the blocking solution overnight at 4°C.
-
Wash the sections in PBS and then incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rat IgG conjugated to a fluorophore) for 2 hours at room temperature.
-
For co-labeling with neuronal markers, a primary antibody against a neuronal protein (e.g., NeuN) can be included with the anti-BrdU antibody, followed by an appropriate secondary antibody with a different fluorophore.
-
-
Imaging and Quantification:
-
Mount the stained sections onto glass slides and coverslip with a mounting medium containing DAPI to visualize cell nuclei.
-
Capture images of the region of interest (e.g., the dentate gyrus of the hippocampus) using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells using stereological methods to obtain an unbiased estimate of the total number of new cells. The percentage of BrdU-positive cells that also express neuronal markers can be determined to assess neuronal differentiation.
-
Doublecortin (DCX) Immunohistochemistry for Immature Neurons
Objective: To identify and quantify newly generated, migrating neuroblasts and immature neurons.
Protocol:
-
Tissue Preparation:
-
Follow the same tissue perfusion and sectioning protocol as described for BrdU immunohistochemistry.
-
-
Immunohistochemistry:
-
Wash free-floating sections in PBS.
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal serum) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against Doublecortin (DCX) (e.g., goat anti-DCX or rabbit anti-DCX) diluted in the blocking solution overnight at 4°C.
-
Wash the sections in PBS and then incubate with a biotinylated secondary antibody (e.g., biotinylated anti-goat or anti-rabbit IgG) for 2 hours at room temperature.
-
After washing, incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.
-
Visualize the staining using a diaminobenzidine (DAB) solution, which produces a brown precipitate.
-
Alternatively, a fluorescently labeled secondary antibody can be used for fluorescence microscopy.
-
-
Imaging and Quantification:
-
Mount the stained sections onto glass slides, dehydrate, and coverslip.
-
Capture images of the dentate gyrus using a bright-field or fluorescence microscope.
-
Quantify the number of DCX-positive cells using stereological counting methods to estimate the population of immature neurons.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the molecular pathways and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways of this compound leading to neurogenesis.
Caption: Experimental workflow for assessing in vivo neurogenesis.
Conclusion
This compound presents a promising profile as a neurogenic agent due to its multimodal mechanism of action that extends beyond simple enzyme inhibition to encompass anti-inflammatory, antioxidant, and anti-apoptotic effects. While direct quantitative comparisons with other neurogenic compounds are not yet extensively documented, the available preclinical data in aged animal models suggest a significant potential for this compound to positively influence neurogenesis and mitigate age-related cognitive decline. The provided experimental protocols offer a foundation for future studies aimed at directly comparing the neurogenic efficacy of this compound with other potential therapeutic agents, which will be crucial for its further development and clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (S)-Ladostigil's Impact on Amyloid Precursor Protein Processing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (S)-Ladostigil and alternative compounds on the processing of amyloid precursor protein (APP), a key process in the pathology of Alzheimer's disease. The data presented is compiled from independent research studies to offer a clear, evidence-based overview for the scientific community.
Introduction to this compound and APP Processing
This compound (also known as TV3279) is the S-isomer of Ladostigil, a multifunctional drug initially developed for Alzheimer's disease. While Ladostigil possesses both cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory activity, this compound is a selective ChE inhibitor, lacking MAO-inhibitory effects. Research indicates that the modulation of APP processing by Ladostigil is independent of MAO inhibition, making this compound a relevant compound for studying the specific effects of ChE inhibition on this pathway.
Amyloid precursor protein can be processed via two main pathways: the amyloidogenic pathway, which leads to the production of neurotoxic amyloid-beta (Aβ) peptides, and the non-amyloidogenic pathway. The non-amyloidogenic pathway involves the cleavage of APP by α-secretase, releasing a soluble and neuroprotective fragment known as sAPPα. Promoting the non-amyloidogenic pathway is a key therapeutic strategy for Alzheimer's disease. Studies have shown that this compound stimulates the release of sAPPα, suggesting its potential to shift APP processing towards a neuroprotective outcome. This effect is mediated through the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) kinase signaling pathways.
This guide compares the efficacy of this compound in promoting sAPPα release with other compounds known to modulate the non-amyloidogenic pathway:
-
Rivastigmine: A cholinesterase inhibitor.
-
Rasagiline: A MAO-B inhibitor that also influences APP processing.
-
Bryostatin-1: A potent Protein Kinase C (PKC) activator.
Quantitative Data Comparison
The following table summarizes the quantitative effects of this compound and comparator compounds on the secretion of sAPPα from neuronal cell cultures. The data is presented as the percentage increase in sAPPα levels compared to untreated control cells.
| Compound | Cell Line | Concentration(s) | Treatment Duration | sAPPα Increase (vs. Control) | Measurement Method |
| This compound (TV3279) | SH-SY5Y, PC12 | 0.1 - 100 µM | Not Specified | Dose-dependent increase | Not Specified |
| Rivastigmine | Primary Rat Neurons | 5 µM | 8 days | Significant increase | ELISA |
| 10 µM | 8 days | Significant increase | ELISA | ||
| Rasagiline | SH-SY5Y | 1 µM | 3 hours | ~150% | Western Blot |
| 10 µM | 3 hours | ~200% | Western Blot | ||
| Bryostatin-1 | SH-SY5Y | 10⁻¹⁰ M | 3 hours | Significant increase | ELISA |
| 10⁻⁹ M | 3 hours | Significant increase | ELISA | ||
| 10⁻⁸ M | 3 hours | Significant increase | ELISA | ||
| 10⁻⁷ M | 3 hours | Significant increase | ELISA |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
SH-SY5Y Human Neuroblastoma Cells: Cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Primary Rat Cortical Neurons: Cortices are dissected from embryonic day 18 rat fetuses. The tissue is mechanically dissociated and cells are plated on poly-D-lysine coated plates. Cells are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
Drug Treatment
Cells are grown to approximately 80% confluency before treatment. The culture medium is replaced with fresh medium containing the specified concentrations of the test compounds or vehicle control. The cells are then incubated for the indicated durations.
Measurement of sAPPα Secretion
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
After treatment, the cell culture supernatant is collected.
-
The supernatant is centrifuged to remove cellular debris.
-
sAPPα levels in the supernatant are quantified using a commercially available human or rodent sAPPα ELISA kit according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and sAPPα concentrations are determined by comparison to a standard curve.
-
-
Western Blotting:
-
Proteins in the cell culture supernatant are concentrated.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for sAPPα (e.g., 6E10).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for sAPPα Secretion Analysis.
Caption: Signaling Pathway for sAPPα Production.
A Comparative Analysis of the Anti-inflammatory Effects of (S)-Ladostigil and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of (S)-Ladostigil against other notable compounds, including cholinesterase inhibitors, a monoamine oxidase-B inhibitor, a corticosteroid, and a non-steroidal anti-inflammatory drug (NSAID). The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for researchers in neuroinflammation and drug discovery.
Quantitative Comparison of Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound and comparator compounds was evaluated by their ability to inhibit the release of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)—in various experimental models of neuroinflammation. The data, summarized below, is derived from studies using primary microglial cells or macrophage cell lines stimulated with lipopolysaccharide (LPS) or a combination of LPS and ATP.
| Compound | Target/Class | Concentration | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition | Cell Type | Stimulus | Citation |
| This compound | Cholinesterase & MAO Inhibitor | 10nM | 25-35% (mRNA & protein) | 20-35% (mRNA) | ~50% (secretion) | Primary Mouse Microglia | LPS / LPS+BzATP | [1][2] |
| 1 x 10⁻¹¹ M | Significant reduction | ~50% (secretion) | ~50% (secretion) | Primary Mouse Microglia | LPS+BzATP | [3][4] | ||
| Rasagiline | MAO-B Inhibitor | 1µM, 10µM | Attenuated pro-inflammatory phenotype | - | - | Microglial cells (N9) | LPS | [5] |
| Rivastigmine | Cholinesterase Inhibitor | 0.5 mg/kg (in vivo) | Significant suppression | Significant suppression | Significant suppression | Mice | LPS | |
| 50 µM | - | - | Significant reduction (mRNA) | BV2 Microglial Cells | LPS | |||
| Donepezil | Cholinesterase Inhibitor | 10 µM, 50 µM | Significant reduction (mRNA) | Significant reduction (mRNA) | Significant reduction (mRNA) | BV2 Microglial Cells | LPS | |
| Galantamine | Cholinesterase Inhibitor | Clinically approved doses (in vivo) | Significant reduction (plasma) | - | No significant effect | Humans (Metabolic Syndrome) | - | |
| Budesonide | Corticosteroid | 10⁻¹³–10⁻⁸ M | Dose-dependent, almost total | - | Dose-dependent, almost total | Alveolar Macrophages | LPS | |
| Ibuprofen | NSAID (COX Inhibitor) | - | Decreased secretion | - | - | Cultured Microglia | - |
Signaling Pathways in Neuroinflammation
The anti-inflammatory effects of this compound and many of the compared compounds are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines in response to inflammatory stimuli like LPS.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.
NF-κB Signaling Pathway and this compound's Site of Action.
MAPK Signaling Pathway
The MAPK pathway, which includes ERK1/2, p38, and JNK, is another crucial signaling cascade in the inflammatory response. These kinases are activated by upstream signals and, in turn, phosphorylate transcription factors that regulate the expression of pro-inflammatory genes. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2 and p38 MAPK.
MAPK Signaling Pathway and this compound's Sites of Action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of anti-inflammatory effects.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
This protocol outlines the induction of an inflammatory response in cultured microglial cells, a standard in vitro model for studying neuroinflammation.
Workflow for LPS-induced neuroinflammation in microglia.
Materials:
-
Primary microglia or BV2 microglial cell line
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
Adenosine triphosphate (ATP) for inflammasome activation studies
-
Phosphate-buffered saline (PBS)
-
Culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Plate primary microglia or BV2 cells at a predetermined density in culture plates and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or other test compounds. Incubate for a specified pre-treatment time (e.g., 2 hours).
-
Inflammatory Challenge: Add LPS to the culture medium to a final concentration known to elicit a robust inflammatory response (e.g., 0.75 µg/mL).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and signaling pathway activation (e.g., 6-24 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells to extract proteins for Western blot analysis.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines in biological fluids.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatants from the neuroinflammation assay
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection: Wash the plate and add the biotinylated detection antibody, followed by incubation.
-
Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Reaction: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
Western Blotting for NF-κB and Phospho-MAPKs
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This protocol is for the analysis of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from the neuroinflammation assay
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p38, anti-phospho-ERK1/2, and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (S)-Ladostigil
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (S)-Ladostigil, a potent dual cholinesterase and monoamine oxidase (MAO) inhibitor, requires meticulous handling throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, drawing from best practices for research-grade pharmaceuticals.
It is crucial to note that while a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following procedures are based on established guidelines for potent research chemicals.[1] Always consult the Safety Data Sheet provided by your supplier and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your EHS department.[1]
A dedicated, leak-proof, and clearly labeled hazardous waste container should be used for all this compound waste. The label should include:
-
"Hazardous Waste: this compound"
-
Concentration (if in solution)
-
Date of accumulation
The following table summarizes the collection procedures for different forms of this compound waste:
| Waste Type | Collection and Disposal Procedure |
| Solid this compound | Unused or expired this compound powder should be collected, if possible, in its original container. Otherwise, it should be placed in the designated hazardous waste container. |
| Contaminated Materials | All materials that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and contaminated labware, must be collected in the same designated hazardous waste container. |
| Aqueous Solutions | Solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Under no circumstances should these solutions be disposed of down the drain. |
Storage and Final Disposal
The designated hazardous waste container for this compound must be stored in a secure, well-ventilated area, away from incompatible materials, pending pickup and disposal.
The final step in the disposal process is to arrange for a licensed hazardous waste disposal contractor to collect the waste. Contact your institution's EHS department to coordinate this. You will need to provide the contractor with detailed information about the waste, including its chemical name and any known hazards.
Experimental Protocols for Safe Handling
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (S)-Ladostigil
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with (S)-Ladostigil. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
This compound is a potent pharmaceutical compound that requires careful handling to prevent adverse health effects. A comprehensive understanding and implementation of the following personal protective equipment (PPE) and disposal procedures are critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The primary approach to handling potent compounds like this compound is through the use of engineering controls such as fume hoods and glove boxes.[1] PPE should be used as a secondary level of protection. The recommended PPE for handling this compound is outlined below.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations.[1] | Varies by region (e.g., NIOSH in the U.S.) |
| Eye and Face Protection | Safety goggles or a face shield.[2] | ANSI Z87.1 (U.S.) or EN 166 (E.U.) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | EN 374 |
| Body Protection | A dedicated lab coat or a disposable gown (e.g., Tyvek®). | General laboratory standards |
Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is crucial to prevent contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning personal protective equipment.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing personal protective equipment.
Disposal of this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is essential to prevent environmental contamination and accidental exposure.
Disposal Plan
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and leak-proof container designated for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in the same designated hazardous waste container as the solid waste. |
| Contaminated PPE (gloves, disposable gowns) | Place in a designated hazardous waste bag immediately after doffing and before leaving the work area. |
| Aqueous Solutions | Collect in a compatible, sealed container clearly labeled as hazardous waste. Do not pour down the drain. |
Waste Management Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
